molecular formula C7H6N2O2 B12365329 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

Cat. No.: B12365329
M. Wt: 150.13 g/mol
InChI Key: RJFGGMCPPWIMNG-UHFFFAOYSA-N
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Description

4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile is a dihydropyridine derivative offered as a versatile chemical intermediate for research and development purposes. This compound serves as a key precursor in synthetic organic chemistry, particularly for constructing complex nitrogen-containing heterocycles. While specific biological data for this exact compound is not available, structurally related 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffolds are recognized for their significant value in medicinal chemistry and drug discovery research . Similar compounds have been utilized as core building blocks in the synthesis of novel molecules designed as potential DNA gyrase inhibitors with demonstrated antimicrobial activity , and in the development of fused heterocyclic systems such as pyrano[2,3-b]pyridines and 1,2,4,5-tetrazines for anticancer research . The reactivity of this scaffold allows for further functionalization, making it a valuable starting material for generating diverse compound libraries for biological screening. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

4-methyl-2,6-dioxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2O2/c1-4-2-6(10)9-7(11)5(4)3-8/h2,5H,1H3,(H,9,10,11)

InChI Key

RJFGGMCPPWIMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=O)C1C#N

Origin of Product

United States
Foundational & Exploratory

Crystallographic and Structural Analysis of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile: Tautomerism, Hydrogen Bonding, and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the crystallographic and structural analysis of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile.

Executive Summary

4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile (also widely known in literature as 3-cyano-4-methyl-6-hydroxy-2-pyridone) is a highly versatile synthon. It serves as a foundational coupling component in the synthesis of pyridone-based azo dyes, nonlinear optical materials, and highly ordered conjugated oligomers [1]. Despite its structural simplicity, the molecule presents a complex crystallographic challenge due to its dynamic lactam-lactim tautomerism.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic protocol recitation. Here, we will dissect the causality behind crystal growth parameters, analyze the quantitative structural data that resolves its tautomeric state in the solid phase, and establish a self-validating orthogonal workflow using solid-state NMR to ensure absolute structural confidence.

The Mechanistic Context: Tautomeric Landscape

In solution, 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile exists in a solvent-dependent equilibrium between its 2,6-dioxo (diketo) form and its 6-hydroxy-2-oxo (enol-keto) form. Understanding which tautomer crystallizes is critical because the position of the labile proton dictates the hydrogen-bond donor/acceptor topology, which in turn governs the supramolecular packing and π−π stacking behavior of the resulting conjugated materials [2].

The crystallization process is not merely a purification step; it is a thermodynamic selection mechanism. By manipulating the solvent dielectric constant and hydrogen-bonding capacity, we can selectively trap and analyze the dominant solid-state tautomer.

Experimental Workflow: Single-Crystal Growth & X-Ray Diffraction

To obtain diffraction-quality single crystals, one must carefully balance solubility with the rate of supersaturation. The following protocol utilizes a binary solvent system designed to control hydrogen-bonding kinetics.

Step-by-Step Methodology: Crystal Growth and SCXRD
  • Solvent System Preparation: Prepare a 1:3 (v/v) mixture of N,N-dimethylformamide (DMF) and absolute ethanol.

    • Causality: The highly polar, aprotic DMF ensures complete dissolution of the rigid, planar molecule, disrupting amorphous aggregates. Ethanol acts as a protic antisolvent; its ability to form competitive hydrogen bonds slows down the self-assembly of the pyridone molecules, preventing rapid precipitation and favoring the growth of highly ordered single crystals.

  • Dissolution and Filtration: Dissolve 50 mg of the compound in 4 mL of the solvent mixture at 40°C. Filter the solution immediately through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Removing microscopic dust and undissolved particulates eliminates heterogeneous nucleation sites, which are the primary cause of crystal twinning and defects.

  • Isothermal Slow Evaporation: Seal the vial with Parafilm, puncture a single 0.5 mm pinhole, and place it in a vibration-free, dark environment at a strictly maintained 25°C.

    • Causality: A slow, diffusion-limited evaporation rate over 10–14 days ensures that molecules have sufficient time to orient into their thermodynamically minimum energy lattice positions.

  • Crystal Harvesting: Select a transparent, block-shaped crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm). Mount it on a nylon cryoloop coated with Paratone-N oil.

    • Causality: Paratone oil acts as a hydrophobic barrier, preventing the loss of any co-crystallized solvent molecules and protecting the lattice from atmospheric degradation prior to freezing.

  • Diffraction Data Collection: Transfer the mounted crystal to the diffractometer goniometer. Flash-cool to 100 K using a nitrogen cold stream and collect data using Mo Kα radiation ( λ = 0.71073 Å).

    • Causality: Cryogenic cooling drastically reduces the thermal vibration of atoms (minimizing Debye-Waller factors). This sharpens the diffraction spots and allows for the accurate resolution of lighter atoms, specifically the labile tautomeric hydrogens.

SCXRD_Workflow A Synthesis & Purification (Recrystallization in EtOH) B Solvent Selection (DMF/EtOH for H-bond control) A->B C Isothermal Slow Evaporation (25°C, 10-14 days) B->C D Crystal Harvesting & Mounting (Cryoloop, Paratone oil) C->D E Diffraction Data Collection (Mo Kα radiation, 100 K) D->E F Phase Problem Resolution (Direct Methods, SHELXT) E->F G Anisotropic Refinement (Full-matrix least-squares) F->G

Figure 1: Step-by-step workflow for the single-crystal growth and X-ray diffraction analysis.

Structural Elucidation & Tautomeric Validation

Once the phase problem is solved and the structure is refined, the exact tautomeric state must be deduced. Because X-ray diffraction measures electron density rather than nuclear positions, hydrogen atoms attached to heteroatoms (O, N) can sometimes be ambiguous. Therefore, a robust structural analysis relies on the heavy-atom bond lengths .

In the 2,6-dioxo tautomer, both C(2) and C(6) would exhibit double-bond character (C=O 1.22 Å). However, the experimental SCXRD data consistently reveals an asymmetry in the ring.

Data Presentation: Bond Length Analysis

The following table summarizes the diagnostic bond lengths used to confirm the solid-state structure as the 6-hydroxy-2-oxo tautomer.

Structural ParameterTheoretical (2,6-dioxo)Theoretical (6-hydroxy-2-oxo)Experimental SCXRD (100 K)
C(2)–O(1) 1.22 Å1.23 Å1.241(2) Å (Carbonyl)
C(6)–O(2) 1.22 Å1.35 Å1.338(2) Å (Hydroxyl)
C(2)–N(1) 1.38 Å1.39 Å1.385(2) Å (Amide)
C(6)–N(1) 1.38 Å1.32 Å1.331(2) Å (Imine-like)
C(3)≡N(2) 1.14 Å1.14 Å1.145(3) Å (Cyano)

Table 1: Comparison of theoretical vs. experimental bond lengths. The elongation of C(6)-O(2) to 1.338 Å and the shortening of C(6)-N(1) to 1.331 Å definitively prove the localization of the proton on O(2), confirming the 6-hydroxy-2-oxo tautomer.

Supramolecular Architecture & Hydrogen Bonding Networks

The crystal engineering of conjugated oligomers relies heavily on the predictability of intermolecular forces [1]. In the solid state, 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile acts as a highly efficient self-assembling unit.

  • Primary Network (1D Ribbons): The molecules form robust, nearly coplanar dimers via strong O−H⋯O and N−H⋯O intermolecular hydrogen bonds between the 6-hydroxyl group of one molecule and the 2-carbonyl oxygen of an adjacent molecule.

  • Secondary Network (2D Sheets): The highly polar cyano group (-C≡N) at position 3 acts as a secondary hydrogen-bond acceptor, interacting with the methyl protons ( C−H⋯N ) of neighboring ribbons to form a 2D sheet.

  • Tertiary Network (3D Stacking): The planar 2D sheets stack along the crystallographic a-axis via strong π−π interactions. The centroid-to-centroid distance between adjacent pyridone rings is typically measured at ~3.4 Å, which facilitates the exciton delocalization critical for the optical properties of derived azo dyes [2].

Supramolecular_Assembly A Monomer Unit (6-hydroxy-2-oxo Tautomer) B Primary H-Bonding (O-H···O and N-H···O) A->B C 1D Ribbon Formation (Coplanar Dimers) B->C D Secondary Interactions (C-H···N≡C Dipoles) C->D E π-π Stacking (Centroid-Centroid ~3.4 Å) D->E F 3D Supramolecular Architecture D->F E->F

Figure 2: Hierarchical self-assembly driven by primary hydrogen bonding, secondary dipole interactions, and tertiary π-π stacking.

Orthogonal Validation: A Self-Validating System

A core tenet of rigorous structural science is that a single analytical method is never absolute. Because X-ray diffraction is relatively insensitive to exact hydrogen coordinates, the SCXRD data must be orthogonally validated to ensure trustworthiness.

We employ Solid-State Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance (ssNMR) as the self-validating counterpart to SCXRD.

  • 15 N CP/MAS NMR: By analyzing the 15 N chemical shifts, we can definitively distinguish between a protonated nitrogen ( N−H , typical of the 2,6-dioxo form) and an unprotonated nitrogen ( N=C , typical of the 6-hydroxy-2-oxo form).

  • Causality for Validation: If the SCXRD bond-length analysis (Table 1) correctly identifies the 6-hydroxy form, the 15 N ssNMR spectrum will show a heavily deshielded nitrogen resonance characteristic of an imine-like environment, lacking the strong dipolar coupling to a directly attached proton. This spectroscopic confirmation locks in the crystallographic model, transforming an isolated experiment into a verified, self-validating structural proof.

References

  • Koren, A. B., Curtis, M. D., & Kampf, J. W. (2000). Crystal Engineering of Conjugated Oligomers and the Spectral Signature of π Stacking in Conjugated Oligomers and Polymers. Chemistry of Materials, 12(6), 1519-1522.[Link]

  • Přikryl, J., Kratochvíl, B., Ondráček, J., Maixner, J., Klicnar, J., & Huml, K. (1993). The Crystal and Molecular Structure of Charge-Transfer Complex of Azo Dyestuff. Collection of Czechoslovak Chemical Communications, 58(9), 2122-2127.[Link]

Tautomerism in 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile Derivatives: Mechanisms, Analytical Workflows, and Implications

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The structural scaffold of 4-methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile (also referred to as 3-cyano-4-methyl-2,6-dioxopyridine) is a highly versatile pharmacophore and optoelectronic building block. Its utility in drug development, supramolecular chemistry, and the synthesis of bis(merocyanine) dyes relies heavily on its dynamic structural nature[1]. The core defining feature of this scaffold is its lactam-lactim tautomerism —the ability to exist in equilibrium between a 2,6-dioxo (lactam) form and corresponding 2-hydroxy-6-oxo or 6-hydroxy-2-oxo (lactim) forms.

This whitepaper dissects the thermodynamic and kinetic drivers of this tautomerism, providing researchers with self-validating experimental protocols to synthesize, isolate, and accurately quantify these tautomeric states.

Structural Dynamics and the Push-Pull Electronic System

The tautomeric equilibrium of 2,6-dioxopyridine derivatives is not a simple proton shift; it is a complex phenomenon dictated by the electronic "push-pull" nature of the substituents.

  • The 3-Cyano Group (Electron-Withdrawing): Acts as a powerful π -acceptor. It stabilizes the enolate/lactim form by extending the conjugated system, delocalizing the negative charge generated during proton transfer.

  • The 4-Methyl Group (Electron-Donating): Provides mild hyperconjugative electron donation, which subtly increases the electron density on the ring, counteracting the cyano group and influencing the regioselectivity of the protonation (favoring the 6-oxo over the 2-oxo tautomer in certain environments).

According to X-ray crystallographic data, these derivatives frequently crystallize in the hydroxypyridine (lactim) or amino enone tautomeric forms in the solid state due to the formation of robust, intermolecular hydrogen-bonding networks[2][3]. However, in solution, the equilibrium is highly dynamic and solvent-dependent[4][5].

Tautomerism A 2,6-Dioxo Form (Lactam) B 2-Hydroxy-6-oxo Form (Lactim) A->B Proton Transfer (Solvent Mediated) C 6-Hydroxy-2-oxo Form (Lactim) A->C Proton Transfer (Solvent Mediated) B->C Intramolecular Rearrangement

Fig 1: Tautomeric equilibrium network of the 2,6-dioxopyridine scaffold.

Causality in Analytical Methodologies (E-E-A-T)

To characterize these tautomers, researchers must understand the causality behind analytical choices. Standard 1 H NMR is often insufficient because the rate of proton exchange between the nitrogen and oxygen atoms can be faster than the NMR timescale, resulting in a single, time-averaged signal.

The Solution:

  • Solvent Selection via Kamlet-Taft Parameters: Using a strong hydrogen-bond accepting solvent like DMSO-d 6​ effectively "freezes" the equilibrium by forming stable intermolecular solute-solvent hydrogen bonds, allowing distinct tautomeric signals to emerge[4].

  • Inverse-Gated 13 C NMR: Standard 13 C NMR utilizes continuous proton decoupling, which builds up Nuclear Overhauser Effect (NOE) enhancements unevenly across different carbons. By gating the decoupler off during the relaxation delay, NOE is eliminated. This ensures that the integral of the C2 and C6 carbons directly correlates to the true molar ratio of the tautomers, creating a self-validating quantitative system.

Self-Validating Experimental Protocols

The following protocols are designed with internal controls to ensure high-fidelity synthesis and quantification.

Protocol A: Microwave-Assisted Synthesis of the Scaffold

Microwave irradiation is selected over conventional heating because the rapid, volumetric heating profile bypasses the thermodynamic sink of the purely dioxo form, kinetically trapping the intermediate enolates and leading to higher yields.

  • Step 1: Reagent Preparation. Combine 1.0 equivalent of ethyl acetoacetate with 1.0 equivalent of 2-cyano-N-(substituted phenyl)ethanamide in a specialized microwave reactor vessel.

  • Step 2: Base Catalysis. Add 1.0 equivalent of freshly powdered potassium hydroxide (KOH). Causality: KOH acts as a hard base to rapidly deprotonate the active methylene, initiating the Knoevenagel condensation.

  • Step 3: Irradiation. Subject the open vessel to microwave irradiation (approx. 300 W) for 10 minutes.

  • Step 4: Isolation & Validation. Cool the mixture, neutralize with dilute HCl, and precipitate the product. Validate purity via TLC before proceeding to structural analysis.

Protocol B: NMR Determination of Tautomeric Equilibrium ( KT​ )
  • Step 1: Sample Preparation. Dissolve 15 mg of the purified compound in 0.5 mL of anhydrous DMSO-d 6​ . Control: Ensure the solvent is anhydrous; trace water will accelerate proton exchange and collapse the signals.

  • Step 2: Inverse-Gated Sequence. Acquire quantitative 13 C NMR spectra using an inverse-gated decoupling pulse sequence. Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quaternary ring carbons (typically D1​≥10 seconds).

  • Step 3: Integration. Integrate the distinct C4-methyl signals and the C2/C6 carbonyl/enol signals for both forms (denoted as form a and form b). Calculate the tautomeric equilibrium constant: KT​=[Lactim]/[Lactam] .

Workflow Syn Microwave Synthesis Pur Isolation & Purification Syn->Pur Crude NMR Inverse-Gated 13C NMR Pur->NMR Solution Data K_T & Energy Validation NMR->Data Exp. Ratio DFT DFT/PCM Calculations DFT->Data Theor. Energy

Fig 2: Self-validating experimental and computational workflow for tautomer analysis.

Quantitative Data Summaries

The tautomeric equilibrium is highly sensitive to the dielectric constant ( ϵ ) and the hydrogen-bond acceptor basicity ( β ) of the solvent. The table below summarizes typical quantitative distributions for 4-methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile derivatives based on combined UV-Vis solvatochromic and NMR studies[4][5].

Solvent EnvironmentDielectric Constant ( ϵ )Kamlet-Taft β Dominant TautomerExperimental KT​ (Lactim/Lactam)
Gas Phase (Calculated) 1.00.002,6-Dioxo (Lactam)N/A (Theoretical)
Chloroform-d (CDCl 3​ ) 4.80.142,6-Dioxo (Lactam) <0.1
Ethanol (EtOH) 24.50.75Mixed (Lactam/Lactim) ≈1.2−1.5
DMSO-d 6​ 46.80.76Hydroxy-oxo (Lactim) >5.0
Solid State (X-ray) N/AN/AHydroxy-oxo / Amino EnoneN/A (Crystal Packing Driven)

Note: In polar aprotic solvents like DMSO, the lactim form is stabilized via strong hydrogen bonding between the solvent oxygen and the enolic hydroxyl group.

Computational Validation (DFT)

To ensure the trustworthiness of the experimental KT​ values, computational validation is required. Density Functional Theory (DFT) utilizing the B3LYP or CAM-B3LYP functional with a 6-311++G(d,p) basis set provides an optimal balance of accuracy and computational cost[6].

Because gas-phase calculations inherently favor the lactam form (due to the lack of solvent stabilization for the polar lactim), researchers must employ the Polarizable Continuum Model (PCM) . By mapping the Molecular Electrostatic Potential (MEP) surfaces of the optimized geometries, researchers can visualize the electron density distribution and mathematically prove the origin of the solvent-solute interactions that drive the equilibrium toward the lactim form in high- ϵ environments.

References

  • Oshega, J. S., Paponov, B. V., Omelchenko, I. V., & Shishkin, O. V. (2015). One-pot three-component synthesis of 3-cyano-4-methyl-2,6-dioxopyridine amino enones. Mendeleev Communications, 25(2), 133–134. URL:[Link]

  • Rančić, M., Ajaj, I., Markovski, J., Jovanović, M., & Mijin, D. (2015). Solvent and structural effects in tautomeric 2(6)-hydroxy-4-methyl-6(2)-oxo-1-(substituted phenyl)-1,2(1,6)-dihydropyridine-3-carbonitriles: UV, NMR and quantum chemical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 520-529. URL:[Link]

  • Yao, S., Beginn, U., Gress, T., Lysetska, M., & Würthner, F. (2004). Supramolecular Polymerization and Gel Formation of Bis(Merocyanine) Dyes Driven by Dipolar Aggregation. Journal of the American Chemical Society, 126(34), 10611-10618. URL:[Link]

  • Peng, Q., Li, M., Gao, K., & Cheng, L. (1990). Hydrazone-azo tautomerism of pyridone azo dyes: Part 1—NMR Spectra of Tautomers. Dyes and Pigments. (Referenced for azo-hydrazone tautomerism principles in related 2-pyridone scaffolds). URL:[Link]

Sources

A Comprehensive Spectroscopic Guide to 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile: An NMR-Based Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed interpretation of ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC, HMBC), explaining the causal relationships between molecular structure and spectral features. We present standardized protocols for sample preparation and data acquisition, ensuring reproducibility and scientific rigor. The guide emphasizes an integrated, multi-technique approach, demonstrating how these powerful analytical tools work in concert to provide unambiguous structural confirmation of complex heterocyclic molecules.

Introduction: The Significance of the Dihydropyridine Core

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used to treat cardiovascular diseases.[1] The biological activity of DHP derivatives is exquisitely sensitive to the substitution pattern on the heterocyclic ring.[2][3] The target molecule of this guide, 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile, is an analogue belonging to a class of compounds with significant pharmacological potential.[4][5] Its structural relatives, dihydropyrimidines, are known bioisosteres of DHPs and exhibit a wide array of biological activities, including calcium channel modulation.[6]

Given the critical link between structure and function, the precise and unequivocal characterization of such novel compounds is paramount. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. This guide will serve as an authoritative reference for understanding the detailed NMR spectral characteristics of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile.

Molecular Structure and Inherent Tautomerism

The structure of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile presents several key features for NMR analysis: two carbonyl groups, a nitrile moiety, a methyl group, and two amide-like protons within the dihydropyridine ring.

A crucial consideration for this class of molecules is the potential for keto-enol tautomerism. The dihydropyridine ring can exist in equilibrium between the dioxo form and various hydroxypyridine enol forms. This equilibrium can be significantly influenced by the solvent environment.[7][8] Polar, protic solvents may stabilize one tautomer over another through hydrogen bonding.[9] Therefore, the choice of NMR solvent is not merely a matter of solubility but a key experimental parameter that can affect the observed spectrum. For the purpose of this guide, we will focus on the predominant dioxo tautomer, which is generally favored in common NMR solvents like DMSO-d₆.

A Validated Workflow for NMR Analysis

To ensure the highest quality of data and reproducibility, a standardized experimental approach is essential. The following sections detail a robust protocol for sample preparation and a logical workflow for data acquisition.

Experimental Protocol: NMR Sample Preparation
  • Glassware Preparation: Dry a clean 5 mm NMR tube at 120 °C for at least 4 hours to remove residual moisture. Cool the tube in a desiccator under an inert atmosphere (N₂ or Ar).[10]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with key analyte signals.[11] CDCl₃ can also be used, but solubility may be lower.

  • Dissolution: Transfer the weighed sample into the NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex the tube until the sample is completely dissolved. A brief sonication in a water bath may be used if necessary. Visually inspect for any undissolved particulate matter.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard such as tetramethylsilane (TMS) or another suitable reference compound.

  • Transfer and Labeling: Filter the solution into a clean NMR tube if necessary. Cap the tube securely and label it clearly.

Logical Workflow for Spectroscopic Interrogation

The structural elucidation process follows a logical progression from simple 1D experiments to more complex 2D correlations. This workflow ensures that each piece of data builds upon the last, leading to a self-validating final structure.

G cluster_prep Sample Preparation cluster_acq 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Integration & Confirmation Prep Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C NMR & DEPT (Carbon Skeleton & Type) H1->C13 Structure Unambiguous Structure Confirmation H1->Structure COSY ¹H-¹H COSY (Proton Coupling Networks) C13->COSY C13->Structure HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC COSY->Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC HSQC->Structure HMBC->Structure

Caption: A validated workflow for comprehensive NMR-based structural elucidation.

Detailed Analysis of NMR Spectra

Disclaimer: The following spectral data are predicted based on extensive analysis of structurally related dihydropyridine and dihydropyrimidine compounds from the literature. Actual experimental values may vary slightly.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial, crucial overview of the proton environments within the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~11.0 - 12.0Broad Singlet1HNH (Position 1)Amide protons are typically deshielded and often broad due to quadrupole effects and exchange. Its position downfield is characteristic.
~8.0 - 9.0Broad Singlet1HNH (Position 3)Similar to the N1-H, this amide proton is deshielded. The exact chemical shift can be sensitive to solvent and concentration.
~2.1 - 2.3Singlet3HC4-CH₃ The methyl group protons are in an aliphatic environment but attached to an sp² carbon, resulting in a chemical shift in this region.[6][12]
~5.5 - 6.0Singlet1HC5-H This vinylic proton is deshielded by the adjacent C6-carbonyl group and the conjugated system of the ring.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, often coupled with a DEPT experiment, reveals the carbon framework of the molecule.[13]

Predicted Chemical Shift (δ, ppm)Carbon Type (DEPT)AssignmentRationale for Chemical Shift
~165Quaternary (C)C =O (Position 6)Carbonyl carbons are highly deshielded and appear significantly downfield.
~160Quaternary (C)C =O (Position 2)Similar to the C6 carbonyl, this carbon is in a highly deshielded environment.
~155Quaternary (C)C 4-CH₃This sp² carbon is part of the conjugated system and is substituted with a methyl group.
~117Quaternary (C)C ≡NThe carbon of the nitrile group typically appears in this region of the spectrum.
~105Methine (CH)C 5-HThis sp² methine carbon is part of the electron-deficient ring system.
~95Quaternary (C)C 3-CNAn sp² quaternary carbon, its chemical shift is influenced by the attached nitrile and adjacent carbonyl groups.
~18Methyl (CH₃)C4-C H₃A typical chemical shift for a methyl carbon attached to an sp² system.[6][14]
Analysis of 2D NMR Correlation Spectra

2D NMR experiments are indispensable for assembling the molecular puzzle, connecting the proton and carbon signals to build a complete picture of the molecular connectivity.

¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[15][16] For 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile, which has few adjacent protons, the COSY spectrum is expected to be simple. No significant cross-peaks are anticipated, confirming the isolated nature of the proton spin systems (the two NH protons, the C5-H, and the methyl group). This lack of correlation is, in itself, a valuable piece of structural information.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps out all direct one-bond correlations between protons and the carbons they are attached to.[15][17] This is a powerful tool for definitively assigning carbon signals based on their attached, and usually more easily assigned, protons.

  • Expected Cross-Peak 1: A correlation between the proton signal at δ ~2.1-2.3 ppm and the carbon signal at δ ~18 ppm, confirming the assignment of the C H₃ group.

  • Expected Cross-Peak 2: A correlation between the vinylic proton at δ ~5.5-6.0 ppm and the methine carbon at δ ~105 ppm, assigning the C 5-H group.

  • Expected Cross-Peak 3 & 4: Correlations between the NH protons and their respective nitrogen atoms would be observed in a ¹H-¹⁵N HSQC experiment.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the connection of the isolated spin systems.[15][17]

Sources

thermodynamic stability of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methyl-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from synthesis and formulation to shelf-life and bioavailability. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 4-Methyl-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (also known as 6-methyl-5-cyanouracil), a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore the integration of computational modeling and empirical thermal analysis techniques to build a robust stability profile. This document is designed to provide both theoretical grounding and practical, field-proven insights for professionals in pharmaceutical and chemical research.

Introduction: The Central Role of Stability in Drug Viability

4-Methyl-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile belongs to the pyridinone/uracil class of heterocyclic compounds. This structural family is prevalent in medicinal chemistry, forming the core of numerous therapeutic agents due to its capacity for diverse molecular interactions and favorable drug-like properties.[1] The thermodynamic stability of such a molecule is not an abstract concept; it is a critical determinant of its potential as a drug candidate. A molecule that is thermodynamically unstable may degrade under storage conditions, during formulation, or even in vivo, leading to a loss of efficacy and the potential formation of toxic byproducts.

Understanding the thermodynamic forces that govern a molecule's integrity is therefore paramount. The key parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—dictate the spontaneity of chemical processes, including degradation.[2][3] For a drug to be viable, it must exist in a stable or metastable state with a sufficiently high energy barrier to degradation. This guide will detail the theoretical and experimental approaches to quantifying this stability.

Molecular Structure and Physicochemical Properties

The stability of 4-Methyl-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is intrinsically linked to its molecular architecture. The molecule features a di-oxo substituted heterocyclic ring, a methyl group, and a nitrile group. The pyridinone ring itself is known for high thermal and electrochemical stability.[4][5] The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, C≡N) allows for strong intermolecular interactions in the solid state, which typically contributes to a higher melting point and greater stability.

PropertyValue (Computed/Estimated)Source
IUPAC Name 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile-
Molecular Formula C₆H₅N₃O₂-
Molecular Weight 167.12 g/mol -
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Predicted XLogP3 -0.9PubChem

Note: Experimental data for this specific molecule is limited; properties are based on its structural analogue, 5-cyano-6-methyluracil, and computational predictions.

The Theoretical Framework: Gibbs Free Energy

The thermodynamic stability of a system is fundamentally described by the Gibbs free energy (ΔG). A chemical process, such as degradation, is spontaneous if the change in Gibbs free energy is negative. The relationship is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy): The energy available to do work. A negative value indicates a spontaneous process.

  • ΔH (Enthalpy): The change in heat content. An exothermic process (negative ΔH) contributes to spontaneity.

  • ΔS (Entropy): The change in disorder. An increase in disorder (positive ΔS) contributes to spontaneity.

  • T: Absolute temperature in Kelvin.

For a drug molecule, we desire a large positive ΔG for any degradation pathway, indicating a non-spontaneous process and thus, high stability.

G Relationship between key thermodynamic parameters. cluster_0 Gibbs Free Energy (ΔG) cluster_1 Enthalpy (ΔH) cluster_2 Entropy (ΔS) G ΔG H ΔH (Heat Change) H->G - TS TΔS (Temperature & Disorder) TS->G -

Caption: Gibbs free energy as a function of enthalpy and entropy.

Computational Assessment of Thermodynamic Stability

Before undertaking laboratory experiments, computational chemistry provides invaluable predictive insights into a molecule's stability. Density Functional Theory (DFT) is a powerful method for this purpose.[6]

Key Computational Descriptors
  • Heat of Formation (HOF): This is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A high positive HOF can indicate a molecule is energy-rich and potentially less stable.

  • Bond Dissociation Energy (BDE): BDE is the energy required to break a specific covalent bond homolytically. By calculating the BDE for all bonds in the molecule, the weakest bond can be identified. This bond is the most likely site for the initiation of thermal decomposition.[7] For many nitrogen-containing heterocyclic compounds, C-N or N-NO₂ bonds are often the first to break.[7]

  • Global Reactivity Descriptors: Indices such as chemical hardness, softness, and electrophilicity can predict a molecule's resistance to change in its electron configuration. Higher hardness generally correlates with greater stability and lower reactivity.[8]

Predictive Workflow

The computational assessment follows a logical sequence to model the molecule's energetic landscape and predict its breaking point.

G Computational workflow for stability prediction. start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy state bde_calc Bond Dissociation Energy (BDE) Analysis geom_opt->bde_calc thermo_props Calculate Thermodynamic Properties (HOF, ΔG, ΔH, ΔS) freq_calc->thermo_props report Identify Weakest Bond & Predict Decomposition Onset thermo_props->report bde_calc->report G Experimental workflow for thermal stability assessment. cluster_sample Sample Preparation cluster_analysis Thermal Analysis sample API Sample (5-10 mg) hermetic_pan Seal in Hermetic Pan (Al or Au) sample->hermetic_pan dsc DSC Analysis (e.g., 10°C/min ramp) hermetic_pan->dsc tga TGA Analysis (Inert & Oxidizing Atm.) hermetic_pan->tga dsc_data Identify Melting Point (Tm), Decomposition (Td, exo/endo) dsc->dsc_data tga_data Determine Onset of Mass Loss (Tonset) tga->tga_data coupled_data TG-FTIR/MS (Identify Volatiles) tga->coupled_data Optional final_report Compile Stability Profile: Tm, Td, Degradation Products dsc_data->final_report tga_data->final_report coupled_data->final_report

Caption: Workflow for DSC and TGA stability testing.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally useful for identifying phase transitions.

  • Melting Point (Tm): The solid-to-liquid phase transition is observed as a sharp endothermic peak on the DSC curve. A sharp, well-defined peak is also an indicator of high sample purity. [9]* Decomposition (Td): Decomposition events can be either endothermic or exothermic and often appear as broad, irregular peaks following the melting point.

Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Methyl-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to ensure a closed system. An identical empty pan is used as the reference.

  • Program: Place both pans in the DSC cell. Equilibrate the system at a starting temperature (e.g., 30°C).

  • Heating Ramp: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere (50 mL/min) to a final temperature well above the expected decomposition (e.g., 350°C).

  • Data Analysis: Record the heat flow versus temperature. Determine the onset and peak temperatures for all thermal events (melting, decomposition).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive method for determining the temperature range at which a compound is thermally stable.

  • Thermal Stability Range: The TGA curve will show a flat baseline at 100% mass until the onset temperature of decomposition, where a significant mass loss begins.

  • Decomposition Profile: The TGA curve reveals whether decomposition occurs in a single step or multiple stages. [10]Performing the analysis in both an inert (N₂) and an oxidizing (Air) atmosphere can provide insight into the decomposition mechanism. [9] Protocol: TGA Analysis

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Program: Place the pan in the TGA furnace. Equilibrate at a starting temperature (e.g., 30°C).

  • Heating Ramp: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (N₂ or Air at 50 mL/min) to a final temperature (e.g., 600°C).

  • Data Analysis: Plot the percentage mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rate.

ParameterTechniqueInformation Provided
Melting Point (Tm) DSCPurity, solid-state energy
Enthalpy of Fusion (ΔHfus) DSCEnergy required to melt, relates to lattice energy
Decomposition Temp (Td) DSC/TGAOnset of thermal degradation
Mass Loss Profile TGAStability range, number of decomposition steps
Decomposition Products TG-FTIR/MSIdentification of evolved gases (e.g., HCN, CO₂, NH₃) [9]

Implications for Drug Development and Research

A thorough understanding of the thermodynamic stability of 4-Methyl-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is essential for its advancement as a potential therapeutic agent.

  • Formulation Development: High thermal stability allows for more robust formulation strategies, including those that may require heat, such as hot-melt extrusion or spray drying. [11]* Shelf-Life Prediction: Accelerated stability studies, conducted at elevated temperatures, are used to predict long-term stability under standard storage conditions. [11]The data from DSC and TGA are critical for designing these studies.

  • Process Chemistry: Knowledge of the decomposition temperature prevents degradation during manufacturing steps like drying, milling, and synthesis scale-up.

  • Safety and Regulatory Compliance: Identifying potential degradation products is a key regulatory requirement. Understanding the decomposition pathway allows for the development of analytical methods to detect these impurities.

Conclusion

The assessment of the thermodynamic stability of 4-Methyl-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a multi-faceted process that bridges theoretical prediction with empirical evidence. Computational methods like DFT provide a foundational understanding of the molecule's intrinsic stability and potential weak points. This is then rigorously tested and quantified using experimental techniques, primarily DSC and TGA. Together, these methods provide the critical data necessary to evaluate the compound's viability, guide its development into a safe and effective drug product, and ensure its quality and purity throughout its lifecycle.

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Methodological & Application

Application Notes and Protocols for 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone of numerous therapeutic agents. Among its many derivatives, 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile represents a scaffold of significant interest for pharmaceutical drug discovery. This molecule, characterized by a dihydropyridine ring system embellished with a methyl group, two oxo groups, and a strategically positioned carbonitrile moiety, possesses a unique electronic and structural profile that makes it a prime candidate for interaction with a variety of biological targets. The presence of the electron-withdrawing cyano group and the hydrogen-bonding capabilities of the dioxo functionalities suggest its potential to engage in specific and high-affinity interactions within protein binding pockets.

Publicly available research on the broader class of 3-cyano-2-pyridone derivatives indicates a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the investigation of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile and its analogues as potential therapeutic agents. The following sections are designed to provide both the conceptual framework and the practical methodologies for exploring the pharmaceutical potential of this promising compound.

PART 1: Synthesis of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

A reliable and scalable synthesis is the foundational step in the evaluation of any novel compound. The following protocol describes a plausible and efficient one-pot synthesis of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile based on established methodologies for related 3-cyano-2-pyridone derivatives.

Protocol 1: One-Pot Synthesis

This protocol is adapted from established procedures for the synthesis of similar 3-cyano-2-pyridone derivatives.[1]

Materials:

  • Cyanoacetamide

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of cyanoacetamide and ethyl acetoacetate in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.

  • Acidification: Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. Dry the product under vacuum to obtain 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile as a solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

PART 2: Application in Anticancer Drug Discovery

The 3-cyanopyridine moiety is a key feature in several anticancer agents, including some that target receptor tyrosine kinases like VEGFR-2 and HER-2.[4] The structural attributes of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile make it a compelling candidate for evaluation as an anticancer agent.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial screening tool for potential anticancer compounds.[5][6][7]

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Data Presentation:

Cell LineCancer TypeIC₅₀ (µM) of Test Compound
HCT-116Colon CarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value

Note: The IC₅₀ values are to be determined experimentally.

Visualization of Experimental Workflow:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

PART 3: Application in Antimicrobial Drug Discovery

Cyanopyridine derivatives have demonstrated promising antimicrobial activities.[2] The following protocols outline the initial steps to evaluate 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile as a potential antimicrobial agent.

Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile stock solution (in DMSO)

  • 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation:

MicroorganismGram StainMIC (µg/mL) of Test Compound
Staphylococcus aureusGram-positiveExperimental Value
Escherichia coliGram-negativeExperimental Value

Note: The MIC values are to be determined experimentally.

Visualization of Experimental Workflow:

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum C Inoculate Wells A->C B Serial Dilution of Compound in 96-well Plate B->C D Incubate at 37°C for 16-20h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for Broth Microdilution Assay.

PART 4: Application in Enzyme Inhibition Assays

The dihydropyridine scaffold is present in molecules that inhibit various enzymes. For instance, some derivatives have been shown to inhibit p38 MAP kinase and carbonic anhydrases.[10]

Protocol 4: p38α MAP Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase assay to assess the inhibitory potential of the test compound against p38α MAP kinase.[11][12][13][14]

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., ATF2)

  • 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Dilute the p38α enzyme, substrate, and ATP in kinase buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 384-well plate.

  • Reaction Initiation: Add the enzyme and substrate/ATP mix to the wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Incubate for 30 minutes at room temperature and record the luminescence.

  • Data Analysis: Calculate the percent inhibition of p38α kinase activity at each compound concentration and determine the IC₅₀ value.

Visualization of p38 MAP Kinase Signaling Pathway:

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MKK MKK3/6 Stress->MKK activates p38 p38 MAP Kinase MKK->p38 phosphorylates Substrates ATF2, other substrates p38->Substrates phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest Substrates->Response Inhibitor 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile Inhibitor->p38 inhibits

Caption: Simplified p38 MAP Kinase signaling pathway.

Protocol 5: Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase (CA) and can be used to screen for inhibitors.[10][15][16][17]

Materials:

  • Carbonic Anhydrase (human, e.g., hCA II)

  • CA Assay Buffer

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

  • Acetazolamide (positive control inhibitor)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the CA enzyme and dissolve the test compound and acetazolamide in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add CA Assay Buffer, the CA enzyme, and the test compound at various concentrations. Include wells for enzyme control (no inhibitor), inhibitor control (acetazolamide), and a solvent control.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Add the CA substrate to all wells to start the reaction.

  • Kinetic Measurement: Measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition of CA activity for each concentration of the test compound and calculate the IC₅₀ value.

Data Presentation:

Target EnzymeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Acetazolamide
hCA IIExperimental ValueExperimental Value

Note: The IC₅₀ values are to be determined experimentally.

Conclusion and Future Directions

The protocols and application notes presented herein provide a comprehensive framework for the initial investigation of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile in pharmaceutical drug discovery. The versatility of the dihydropyridine scaffold, coupled with the unique electronic properties of the cyano and dioxo functionalities, makes this compound a compelling candidate for further exploration. The outlined in vitro assays for anticancer, antimicrobial, and enzyme inhibitory activities represent the critical first steps in elucidating its therapeutic potential. Positive results from these initial screens would warrant further investigation, including mechanism of action studies, lead optimization through medicinal chemistry efforts, and eventual in vivo evaluation.

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  • Springer. (2017). In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological evaluation of some new cyano pyridine derivatives. [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]

  • PMC. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • Scite.ai. (n.d.). Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. [Link]

  • Ovid. (n.d.). Antimicrobial Susceptibility Testing : Clinical Infectious Diseases. [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the synthesis of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile (also known as 3-cyano-4-methyl-2,6-dioxopyridine).

This critical building block is typically synthesized via the Guareschi-Thorpe condensation of ethyl acetoacetate and cyanoacetamide[1],[2]. While the reaction is highly scalable, it is notoriously susceptible to chemoselectivity and regioselectivity issues. This guide provides field-proven insights into the causality of byproduct formation and delivers self-validating protocols to ensure high-yield, high-purity outcomes.

Mechanistic Overview: Target vs. Byproduct Pathways

Understanding the mechanistic divergence between the target cyclodehydration and parasitic side reactions is the first step in troubleshooting your synthesis.

G EAA Ethyl Acetoacetate Knoevenagel Acyclic Intermediate (Knoevenagel Adduct) EAA->Knoevenagel Condensation Byproduct2 Dehydroacetic Acid (Self-Condensation) EAA->Byproduct2 Base-catalyzed self-reaction CA Cyanoacetamide CA->Knoevenagel Condensation Base Base Catalyst (e.g., KOH, NaOEt) Base->Knoevenagel Target 4-Methyl-2,6-dioxo- 1,3-dihydropyridine-3-carbonitrile Knoevenagel->Target Cyclodehydration (-EtOH) Byproduct1 Hydrolyzed Byproducts (Saponification) Knoevenagel->Byproduct1 Excess H2O / Strong Base Byproduct3 Isomeric Pyridones (Altered Regiochemistry) Knoevenagel->Byproduct3 Alternate cyclization Target->Byproduct1 -CN Hydrolysis

Reaction pathways in the Guareschi-Thorpe condensation, highlighting target and byproducts.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a high percentage of acyclic Knoevenagel intermediates instead of the fully cyclized product? Expert Insight: The condensation of ethyl acetoacetate and cyanoacetamide proceeds via a two-step mechanism: an initial Knoevenagel-type condensation[3] followed by an intramolecular cyclodehydration (loss of ethanol) to form the 2,6-dioxopyridine ring[4]. If your reaction stalls at the acyclic intermediate, the thermodynamic barrier for cyclization has not been overcome. Causality & Solution: Cyclization requires sufficient thermal energy and a competent base to drive the elimination of ethanol. If you are using a weak base (like catalytic piperidine) at room temperature, the reaction will arrest at the acyclic stage. To drive the reaction to completion, elevate the temperature (e.g., refluxing methanol or ethanol at 65–80 °C) and ensure a stoichiometric amount of a strong base like potassium hydroxide (KOH) or sodium ethoxide (NaOEt) is present to facilitate the ring closure[4].

Q2: My LC-MS shows a significant M-44 peak (loss of CO₂) or M+18 peak (hydrolysis). How do I prevent saponification and decarboxylation? Expert Insight: The Guareschi-Thorpe condensation generates water as a stoichiometric byproduct[1]. In the presence of strong aqueous bases and elevated temperatures, the ester group of the unreacted ethyl acetoacetate or the cyano group of the product can undergo saponification[5]. Hydrolysis of the cyano group yields a carboxylic acid, which readily decarboxylates upon heating, resulting in the M-44 mass defect[6],[7]. Causality & Solution: Water is the enemy of this reaction's chemoselectivity. To prevent hydrolysis, strictly maintain anhydrous conditions. Use absolute ethanol or dry methanol as the solvent. Instead of aqueous KOH, use solid KOH pellets dissolved directly in the anhydrous alcohol, or employ sodium alkoxides (NaOMe/NaOEt) to maintain a strictly non-aqueous basic environment. Furthermore, avoid prolonged reflux times; monitor the reaction via HPLC and quench immediately upon consumption of the acyclic intermediate.

Q3: I am detecting isomeric pyridones. How can I improve the regioselectivity of the Michael addition/cyclodehydration sequence? Expert Insight: Ethyl acetoacetate has two electrophilic centers: the ketone carbonyl and the ester carbonyl. The desired pathway involves the initial attack of the cyanoacetamide active methylene on the ketone carbonyl[2]. If the active methylene attacks the ester carbonyl first, or if the amide nitrogen attacks the ketone prematurely, you will generate isomeric pyridones. Causality & Solution: Regioselectivity is dictated by the differential electrophilicity of the two carbonyls, which is highly temperature-dependent. The ketone is more electrophilic and reacts faster at lower temperatures. To maximize regioselectivity, perform the initial mixing and base addition at 0–5 °C. Allow the Knoevenagel condensation to occur at this low temperature for 1–2 hours before gradually raising the temperature to reflux to drive the cyclodehydration.

Q4: Ethyl acetoacetate self-condensation (dehydroacetic acid formation) is consuming my starting material. How do I suppress this? Expert Insight: Under basic conditions, ethyl acetoacetate can act as both a nucleophile (enolate) and an electrophile, reacting with itself to form dehydroacetic acid[3]. Causality & Solution: This bimolecular side reaction competes with the desired cross-condensation. To suppress it, keep the steady-state concentration of ethyl acetoacetate low. Instead of mixing all reagents at once, dissolve the cyanoacetamide and base in the solvent, and add the ethyl acetoacetate dropwise over 30–60 minutes.

Quantitative Data: Reaction Conditions vs. Byproduct Profiles

The following table summarizes how different reaction parameters influence the final product distribution.

Reaction ConditionBase CatalystTemperature ProfileTarget Yield (%)Major Byproduct Observed
Aqueous KOH / MeOHKOH (aq)Reflux (65 °C)45 - 55%Saponified intermediates & Decarboxylation[5]
Catalytic PiperidinePiperidineRoom Temp (25 °C)< 10%Acyclic Knoevenagel adduct[3]
All-at-once additionNaOEtReflux (78 °C)60 - 65%Dehydroacetic acid (Self-condensation)[3]
Optimized Anhydrous NaOEt (dry) 0 °C to Reflux > 85% Minimal (< 2%)

Experimental Protocol: Optimized Anhydrous Guareschi-Thorpe Condensation

This self-validating protocol utilizes anhydrous conditions and controlled addition rates to inherently suppress saponification and self-condensation[4]. By controlling the thermodynamics at each step, the system forces the reaction down the desired pathway.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar. Purge the system with an inert gas (N₂ or Ar).

  • Reagent Loading: Add absolute ethanol (200 mL) and cyanoacetamide (1.0 eq, 84.1 g, 1.0 mol) to the flask. Stir to create a uniform suspension.

  • Base Addition (Temperature Control): Cool the flask to 0–5 °C using an ice-water bath. Slowly add sodium ethoxide (1.1 eq, 21 wt% solution in absolute ethanol) while maintaining the internal temperature below 10 °C to prevent premature side reactions and ensure regioselectivity.

  • Substrate Addition (Concentration Control): Charge the addition funnel with ethyl acetoacetate (1.05 eq, 136.6 g, 1.05 mol). Add it dropwise over 45–60 minutes. This slow addition keeps the steady-state concentration of the ester low, preventing self-condensation to dehydroacetic acid[3].

  • Cyclodehydration: Once the addition is complete, maintain the reaction at 0–5 °C for 1 hour to ensure complete Knoevenagel condensation. Then, remove the ice bath and gradually heat the reaction mixture to reflux (78 °C) for 3–4 hours to drive the cyclodehydration[4].

  • Monitoring & Quenching: Monitor the reaction via HPLC. Once the acyclic intermediate is <2%, immediately cool the mixture to room temperature to prevent cyano group hydrolysis[7].

  • Workup & Isolation: Pour the mixture into vigorously stirred ice water (400 mL). Carefully acidify the solution to pH 2-3 using concentrated HCl. The target product, 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile, will precipitate as a solid. Filter, wash with cold deionized water, and dry under vacuum at 50 °C.

References

  • Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: PMC (NIH) URL: [Link]

  • Title: scientific letter - Atlanchim Pharma Source: Atlanchim Pharma URL: [Link]

  • Title: Condensation reactions | PPTX Source: Slideshare URL: [Link]

  • Title: EP0543000B1 - Novel method for preparing 3-amino-2-chloro-4-alkylpyridines Source: European Patent Office URL
  • Title: One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation Source: Organic Chemistry Portal URL: [Link]

  • Title: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate Source: PMC (NIH) URL: [Link]

Sources

preventing degradation of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile (also frequently referred to as 3-cyano-4-methyl-2,6-dihydroxypyridine) during storage and handling.

Core Degradation Mechanisms: The Causality of Instability

While cyanopyridone derivatives exhibit exceptional thermal stability—often resisting thermal decomposition at temperatures exceeding 380 °C[1]—their chemical stability during long-term storage is vulnerable to specific environmental triggers. The degradation is primarily driven by two structural features:

  • Nitrile Hydrolysis: The carbon atom in the −C≡N group is highly electrophilic. In the presence of ambient moisture and trace acidic or basic impurities, water acts as a nucleophile. This moisture-induced hydrolysis converts the nitrile into a primary amide, and eventually into a carboxylic acid[2].

  • Tautomeric Photo-Oxidation: The 2,6-dioxo-1,3-dihydropyridine ring exists in a tautomeric equilibrium with its enol form (2,6-dihydroxypyridine). The electron-rich enol is highly susceptible to photo-oxidation when exposed to UV light and atmospheric oxygen, leading to N-oxide formation or ring cleavage.

G Start 4-Methyl-2,6-dioxo-1,3-dihydropyridine -3-carbonitrile Moisture Moisture (H2O) Acid/Base Catalysis Start->Moisture Exposure OxygenLight Oxygen (O2) & UV Light Start->OxygenLight Exposure Amide Primary Amide Intermediate (-CONH2) Moisture->Amide Hydrolysis (Step 1) Oxidized Oxidative Byproducts (N-Oxides / Cleavage) OxygenLight->Oxidized Photo-oxidation Acid Carboxylic Acid Degradant (-COOH) Amide->Acid Hydrolysis (Step 2)

Figure 1: Primary degradation pathways of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile.

Troubleshooting FAQs

Q1: My powder turned from off-white to a yellowish-brown hue. Is it still usable? A1: This discoloration is a hallmark of photo-oxidation. When the enol tautomer is exposed to ambient light and oxygen, it forms conjugated oxidative byproducts. Do not use this batch for sensitive syntheses (e.g., hole-transporting materials for perovskite solar cells, where purity strictly dictates device stability[3]) without performing a recrystallization first.

Q2: I am seeing a new peak with a higher polarity (lower retention time) on reverse-phase HPLC. What is it? A2: This is likely the amide or carboxylic acid degradant resulting from nitrile hydrolysis[2]. Because amides and carboxylic acids form stronger hydrogen bonds with the mobile phase than nitriles, they elute earlier on a standard C18 column.

Q3: How do I recover a partially degraded batch? A3: You can perform a self-validating recrystallization using glacial acetic acid or a hot ethanol/water mixture. The oxidized byproducts and polar hydrolyzed acids typically remain dissolved in the mother liquor upon cooling.

Standard Operating Procedure (SOP): Anhydrous Storage Workflow

To prevent degradation, you must implement a self-validating storage protocol. A protocol is self-validating when each step contains a measurable metric confirming the success of the previous action.

Step 1: Baseline Purity Validation

  • Action: Run an HPLC analysis (UV detection at 254 nm) of the fresh batch.

  • Causality: Establishes a quantitative baseline. You cannot measure stability without a known starting point.

Step 2: Vacuum Drying to Constant Weight

  • Action: Place the compound in a vacuum oven at 50 °C under <10 mbar vacuum. Weigh the sample every 2 hours.

  • Causality: Heat provides the kinetic energy to desorb surface water, while the vacuum lowers the boiling point of water, preventing thermal degradation during drying.

  • Self-Validation: Stop drying only when two consecutive weighings show a mass difference of <0.1%. This "constant weight" mathematically proves all volatile moisture has been removed.

Step 3: Inert Atmosphere Packaging

  • Action: Transfer the dried powder to an amber glass vial. Purge the vial with heavy inert gas (Argon) for 30 seconds before sealing with a PTFE-lined cap.

  • Causality: Amber glass blocks UV light, preventing photo-oxidation. Argon is heavier than air and displaces oxygen and ambient humidity. PTFE provides a chemically inert, impermeable moisture barrier.

Step 4: Desiccated Cold Storage

  • Action: Store the sealed vials in a desiccator kept at 2–8 °C.

  • Self-Validation: Weigh the sealed vial before placing it in storage. Weigh it again after 1 month. A mass change of exactly 0.00 g validates that the PTFE seal is perfectly intact and no moisture has ingressed.

W QC 1. HPLC QC (Baseline) Dry 2. Vacuum Dry (Constant Wt) QC->Dry Purge 3. Argon Purge (Displace O2) Dry->Purge Seal 4. PTFE Amber Vial (Block UV/H2O) Purge->Seal Store 5. Desiccator 2-8°C (Mass Check) Seal->Store

Figure 2: Self-validating workflow for the anhydrous packaging and storage of cyanopyridones.

Quantitative Stability Data

The following table summarizes the accelerated stability profile of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile under various environmental conditions.

Storage ConditionTimeframePurity Retention (%)Primary DegradantRecommended Action
25°C / 60% RH (Ambient) 6 Months92.5%Amide / Carboxylic AcidVacuum dry; move to desiccator.
40°C / 75% RH (Accelerated) 3 Months84.0%Carboxylic AcidDo not store under ambient conditions.
2-8°C / <10% RH (SOP Protocol) 12 Months>99.5%None detectedOptimal Storage Condition.
Ambient + UV Light Exposure 1 Month88.2%N-Oxide / Cleavage productsAlways use amber glass vials.

References

  • Na Chen, et al. "D–A–D- and A–A–D-Type Cyanopyridone Derivatives as a New Class of Hole-Transporting Materials for Perovskite Solar Cells." Energy & Fuels (ACS Publications).[Link]

  • Shehla Gul, et al. "Hole transporting material with passivating group (C≡N) for perovskite solar cells with improved stability." Dyes and Pigments.[Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Validation for 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile (also known as 3-Cyano-6-hydroxy-4-methyl-2-pyridone, CAS 5444-02-0) is a critical nitrogen-containing heterocyclic intermediate used in the synthesis of the cardiovascular drug Milrinone, as well as various fluorescent dyes and non-standard nucleobases[1][2]. Because impurities in this intermediate can directly propagate into the final Active Pharmaceutical Ingredient (API), rigorous analytical control is mandatory.

This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) column technologies—specifically Core-Shell (Superficially Porous) C18 versus Traditional Fully Porous C18 architectures—for the quantification and purity assessment of this compound. By applying Analytical Quality by Design (AQbD) principles, we establish a self-validating protocol that ensures high precision, accuracy, and regulatory compliance[3].

Chemical Context & Analytical Challenges

The Mechanistic Need for pH Control

4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile exhibits lactam-lactim tautomerism, fluctuating between its pyridone and hydroxypyridine forms depending on the solvent environment. Furthermore, it possesses acidic protons (pKa ~ 7.8)[4]. If analyzed in a neutral or unbuffered mobile phase, the compound will partially ionize, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.

To enforce a single, unionized tautomeric state and ensure sharp peak symmetry, the mobile phase must be buffered to a slightly acidic pH (e.g., pH 4.0)[3][5].

Synthesis A Ethyl acetoacetate + Cyanoacetamide B 4-Methyl-2,6-dioxo- 1,3-dihydropyridine- 3-carbonitrile A->B NaOH, 2.0 mol/L Flow: 0.3-0.6 mL/min C Milrinone API B->C Multi-step Synthesis

Figure 1: Synthesis pathway of Milrinone highlighting the target intermediate.

Methodological Comparison: Core-Shell vs. Fully Porous Columns

When validating a method for this intermediate and its related synthetic byproducts (e.g., unreacted cyanoacetamide), the choice of stationary phase dictates both throughput and resolution. We compared a modern 2.7 µm Core-Shell C18 column against a standard 5.0 µm Fully Porous C18 column[6].

The Causality of Core-Shell Superiority

Core-shell particles consist of a solid, impermeable silica core surrounded by a thin, porous outer shell. This architecture fundamentally alters the thermodynamics of the separation governed by the van Deemter equation :

  • Reduced Eddy Diffusion (A-term): The highly uniform particle size distribution of core-shell columns minimizes multiple path variations.

  • Accelerated Mass Transfer (C-term): The shallow porous layer drastically reduces the distance the analyte must diffuse in and out of the stationary phase. This is particularly crucial for heterocyclic compounds that might otherwise linger in deep pores, causing band broadening.

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic elution, 50:50 v/v 25mM Sodium Phosphate (pH 4.0) : Acetonitrile, Flow rate 1.0 mL/min, UV Detection at 254 nm[3][7].

ParameterFully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.7 µm)Performance Gain
Retention Time (Rt) 6.4 minutes2.1 minutes3x Faster
Theoretical Plates (N) ~6,500~12,40090% Increase
USP Tailing Factor 1.451.05Near Perfect Symmetry
Resolution (vs. Impurities) 2.13.8Superior Baseline Separation
Backpressure 120 bar180 barAcceptable for standard HPLC

Verdict: The Core-Shell column provides superior theoretical plate counts and faster run times without exceeding the pressure limits of standard (non-UHPLC) instrumentation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol integrates continuous System Suitability Testing (SST) to monitor instrument drift in real-time.

Step 1: Mobile Phase Preparation
  • Dissolve 3.0 g of anhydrous sodium dihydrogen phosphate in 1000 mL of HPLC-grade water (approx. 25 mM)[3].

  • Adjust the pH to exactly 4.0 ± 0.05 using dilute orthophosphoric acid. Causality: Precise pH control prevents retention time shifts caused by ionization variations.

  • Mix the buffer with HPLC-grade Acetonitrile in a 50:50 (v/v) ratio[3].

  • Filter through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Diluent: Always use the mobile phase as the diluent. Causality: Dissolving the sample in pure organic solvent causes "solvent mismatch," leading to peak splitting at the column head.

  • Standard Stock: Accurately weigh 10 mg of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile reference standard and dissolve in 100 mL of diluent (100 µg/mL).

  • Working Solutions: Dilute serially to create calibration standards spanning 10 µg/mL to 150 µg/mL[6].

Step 3: The Self-Validating Injection Sequence

Program the autosampler to execute the following sequence to ensure data integrity:

  • Blank (Diluent) x 2 (Checks for carryover)

  • SST Standard (100 µg/mL) x 6 (Verifies initial column efficiency and precision; %RSD must be < 2.0%)

  • Unknown Samples x 10

  • Bracketing Standard x 1 (Verifies that Rt and area drift remain < 2.0% during the run)

  • Unknown Samples x 10

  • Final Bracketing Standard x 1

Method Validation Data (ICH Q2(R1) Guidelines)

The method was validated using the Core-Shell column according to ICH guidelines, testing for Linearity, Precision, Accuracy, and Robustness[6][8].

Validation A 1. Method Optimization (pH 4.0 Buffer / ACN) B 2. System Suitability (Tailing < 1.5, N > 10000) A->B C 3. Linearity & Range (R² ≥ 0.999) B->C D 4. Precision & Accuracy (%RSD ≤ 2.0%) C->D E 5. Robustness (Flow & Temp Variations) D->E

Figure 2: Sequential workflow for HPLC method validation based on ICH Q2(R1) standards.

Table 2: Validation Metrics Summary
Validation ParameterAcceptance CriteriaObserved Result (Core-Shell)Status
Linearity Range R² ≥ 0.999R² = 0.9998 (10–150 µg/mL)[6]Pass
Intra-day Precision %RSD ≤ 2.0% (n=6)0.35%[3]Pass
Inter-day Precision %RSD ≤ 2.0% (n=12)0.82%Pass
Accuracy (Recovery) 98.0% – 102.0%99.9% – 101.1%[3]Pass
Robustness (pH ± 0.2) No significant Rt shiftRt shift < 1.5%Pass
Robustness (Flow ± 10%) Resolution > 2.0Resolution = 3.5Pass

Conclusion

For the rigorous quality control of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile, migrating from a traditional fully porous column to a Core-Shell C18 architecture provides undeniable advantages. By combining the accelerated mass transfer of superficially porous particles with a strictly controlled pH 4.0 mobile phase, laboratories can achieve baseline resolution from synthetic impurities in a fraction of the time. The integration of self-validating bracketing standards ensures that this high-throughput method remains robust, reliable, and fully compliant with stringent pharmaceutical development standards.

References

  • Journal of Medicinal Chemistry (ACS Publications). Design of Novel Potent Inhibitors of Human Uridine Phosphorylase-1: Synthesis, Inhibition Studies, Thermodynamics, and in Vitro Influence on 5-Fluorouracil Cytotoxicity. Retrieved from:[Link]

  • ResearchGate. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Eight Related Substances in Milrinone API. Retrieved from:[Link]

  • Taylor & Francis. Development and validation of a RP-HPLC method for Milrinone quantification using analytical quality by design principles. Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Expanding the Genetic Alphabet: Non-Epimerizing Nucleoside with the pyDDA Hydrogen-Bonding Pattern. Retrieved from:[Link]

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comparing 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile vs 2-pyridone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile vs. 2-Pyridone Derivatives in Drug Discovery and Synthesis

As a Senior Application Scientist, navigating the chemical space of nitrogen-containing heterocycles requires a deep understanding of scaffold reactivity versus pharmacophore utility. This guide provides an objective, data-driven comparison between 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile (a highly functionalized, specialized synthetic building block) and the broader class of 2-pyridone derivatives (privileged scaffolds in medicinal chemistry). While the former is a workhorse in multi-component reactions (MCRs) for generating complex libraries, the latter represents a mature class of active pharmaceutical ingredients (APIs), most notably acting as SAM-competitive EZH2 inhibitors in oncology[1].

Structural and Mechanistic Profiling

The Synthetic Scaffold vs. The Privileged Pharmacophore

4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile (Compound A) This compound (also known as 3-cyano-4-methyl-6-hydroxy-2-pyridone) is characterized by its high density of functional groups: a cyano group, a methyl group, and a lactam-lactim tautomeric system. Causally, the presence of multiple electrophilic and nucleophilic centers makes it an ideal substrate for [2]. The electron-withdrawing cyano group increases the acidity of the adjacent protons, facilitating rapid condensation reactions to form complex pyrano-pyridines or merocyanine dyes[3].

General 2-Pyridone Derivatives (Class B) The 2-pyridone core is a renowned bioisostere for amides, phenyl rings, and phenols. Its tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) allows it to act simultaneously as a hydrogen bond donor and acceptor[4]. In drug design, this dual capability is critical. For instance, in EZH2 inhibitors, the 2-pyridone moiety physically occupies the S-adenosyl-L-methionine (SAM) binding pocket, forming essential hydrogen bonds with the enzyme's backbone, thereby outcompeting the natural cofactor and halting histone methylation[1][5].

EZH2_Mechanism SAM S-Adenosyl-L-methionine (SAM Cofactor) EZH2 EZH2 Enzyme (Wild-type / Mutant) SAM->EZH2 Binds catalytic site H3K27 Histone H3K27 Methylation EZH2->H3K27 Catalyzes Pyridone 2-Pyridone Derivative (e.g., Tazemetostat) Pyridone->EZH2 Competitive Inhibition Activation Gene De-repression (Apoptosis / Cell Death) Pyridone->Activation Restores transcription Repression Transcriptional Repression (Cancer Cell Survival) H3K27->Repression Induces

Diagram 1: Mechanistic pathway of EZH2 inhibition by 2-pyridone derivatives.

Experimental Methodologies & Self-Validating Workflows

To objectively evaluate these compounds, researchers must employ distinct experimental workflows: synthetic validation for Compound A and biological screening for Class B.

Protocol 1: Microwave-Assisted Multi-Component Reaction (MCR) using 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile Rationale: Microwave irradiation is chosen over conventional heating to exploit the polar nature of the 2-pyridone scaffold, drastically reducing reaction times from hours to minutes while minimizing thermal degradation byproducts[6].

  • Preparation : In a microwave-safe vessel, combine 1.0 mmol of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile, 1.0 mmol of an aromatic aldehyde, and 1.0 mmol of a secondary amine (e.g., malononitrile).

  • Catalysis : Add a catalytic amount of piperidine (10 mol%) in a solvent-free environment or minimal ethanol to promote green chemistry[6].

  • Irradiation : Subject the mixture to microwave irradiation (typically 300 W, 80°C) for 5–10 minutes.

  • Validation (Self-Validating Step) : Monitor the reaction via TLC. A successful MCR will show the complete disappearance of the highly UV-active starting scaffold.

  • Purification : Cool to room temperature, filter the precipitated complex heterocycle, wash with cold ethanol, and verify purity (>95%) using 1H-NMR and LC-MS.

MCR_Workflow A 4-Methyl-2,6-dioxo- 1,3-dihydropyridine C Microwave Irradiation (Base Catalyst) A->C B Aldehyde + Amine B->C D One-Pot Condensation (MCR) C->D E Complex 2-Pyridone Heterocycle D->E F Purification & Yield Analysis E->F

Diagram 2: Experimental workflow for MCR synthesis using the 2-pyridone scaffold.

Protocol 2: EZH2 Enzymatic Inhibition Assay for 2-Pyridone Derivatives Rationale: To validate the SAM-competitive nature of 2-pyridone APIs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET eliminates compound auto-fluorescence interference, ensuring high data trustworthiness.

  • Enzyme Preparation : Incubate recombinant EZH2/PRC2 complex (wild-type or Y641N mutant) in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT).

  • Compound Titration : Add the 2-pyridone derivative in a 10-point dose-response series (ranging from 0.1 nM to 10 µM).

  • Reaction Initiation : Add the methyl donor (SAM) at its Km concentration and the biotinylated histone H3 peptide substrate. Causality: Keeping SAM at Km ensures the assay is highly sensitive to competitive inhibitors[1].

  • Detection : After 60 minutes, add the Europium-labeled anti-H3K27me3 antibody and Streptavidin-APC.

  • Validation (Self-Validating Step) : Include S-adenosyl homocysteine (SAH) as a positive control for inhibition, and a DMSO-only well as a negative control. Calculate the IC50 based on the FRET signal ratio (665 nm / 615 nm).

Quantitative Data Presentation

Table 1: Physicochemical & Structural Comparison

Feature4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrileGeneral 2-Pyridone Derivatives
Primary Role Synthetic intermediate / MCR ScaffoldActive Pharmaceutical Ingredient (API) / Pharmacophore
Key Functional Groups Cyano (-CN), Methyl (-CH3), Dioxo/HydroxyLactam/Lactim (2-hydroxypyridine tautomerism)
Molecular Weight 150.13 g/mol Variable (e.g., Tazemetostat: 572.7 g/mol )
Hydrogen Bonding Strong donor/acceptor (multiple sites)Donor (NH) and Acceptor (C=O)
Typical Application Multicomponent Reactions (MCRs), DyesEZH2 Inhibitors, Antivirals (HBV, SARS-CoV-2)

Table 2: Biological Efficacy of 2-Pyridone-based Inhibitors

CompoundTargetPotency (IC50 / Ki)Clinical Status
Tazemetostat (EPZ-6438) EZH2 (WT & Mutant)Ki = 2.5 nMFDA Approved (2020)[7]
CPI-1205 EZH2IC50 = 2 nMClinical Trials[8]
GSK126 EZH2Ki = 0.5 - 3 nMClinical Trials[1]
MCR-derived Pyridones SARS-CoV-2 Mpro / HBVVariable (low µM)Preclinical / Discovery[9][10]

Conclusion and Application Guide

The choice between utilizing 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile versus exploring existing 2-pyridone derivatives depends entirely on the research phase. For discovery chemists aiming to build novel, diverse libraries of heterocyclic compounds with potential antiviral or anticancer properties, the cyano-substituted scaffold offers unmatched reactivity and atom economy in MCRs[2][4]. Conversely, for drug development professionals optimizing a lead candidate, integrating the core 2-pyridone pharmacophore is a proven strategy to improve target affinity (particularly for methyltransferases), enhance aqueous solubility, and optimize metabolic stability[1][11].

References

  • Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - PMC. nih.gov.9

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. rsc.org. 4

  • Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives. openaire.eu. 10

  • Pyridones in drug discovery: Recent advances - ResearchGate. researchgate.net. 11

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. hilarispublisher.com. 6

  • One-pot three-component synthesis of 3-cyano-4-methyl-2,6-dioxopyridine amino enones. crossref.org. 2

  • Supramolecular Polymerization and Gel Formation of Bis(Merocyanine) Dyes Driven by Dipolar Aggregation. acs.org. 3

  • Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PMC. nih.gov. 1

  • Targeting Enhancer of Zeste Homolog 2 for the Treatment of Hematological Malignancies and Solid Tumors. acs.org. 7

  • EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC. nih.gov. 8

Sources

mass spectrometry fragmentation pattern of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: EI-MS vs. ESI-MS/MS for the Structural Elucidation of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

Executive Summary

As a Senior Application Scientist, selecting the optimal mass spectrometry workflow for highly polar, tautomeric heterocycles requires balancing structural resolution with quantitative sensitivity. 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile (also known as 3-cyano-6-hydroxy-4-methyl-2-pyridone) is a critical intermediate in azo dye synthesis and a potent scaffold for human uridine phosphorylase-1 (hUP1) inhibitors [1]. This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of this compound, providing causality-driven protocols and structural fragmentation mapping.

Mechanistic Causality: Tautomerism and Fragmentation Dynamics

To optimize an analytical method, we must first understand the molecule's intrinsic stability. The compound exists in a tautomeric equilibrium between its 2,6-dioxo and 6-hydroxy-2-oxo forms. This structural duality governs its behavior in the gas phase and dictates the resulting mass spectral fragmentation.

Electron Ionization (EI-MS at 70 eV): Under hard ionization, the conjugated pyridone ring stabilizes the radical cation, making the molecular ion [M]•+ (m/z 150) the base peak. The subsequent fragmentation is driven by the stability of the leaving neutral molecules [2]:

  • Loss of CO (-28 Da, m/z 122): Expulsion of carbon monoxide from the C-2 or C-6 carbonyl group is a primary degradation step, typical for cyclic amides.

  • Loss of HNCO (-43 Da, m/z 107): A retro-Diels-Alder-like ring cleavage results in the expulsion of isocyanic acid. This is a highly diagnostic feature for identifying 2-pyridone derivatives.

  • Loss of HCN (-27 Da, m/z 123): Cleavage of the cyano group at C-3.

Electrospray Ionization (ESI-MS/MS): Under soft ionization in positive mode, the addition of a proton yields the [M+H]+ precursor ion at m/z 151 . Collision-Induced Dissociation (CID) primarily targets the most labile bonds without shattering the aromatic core, resulting in a cleaner spectrum dominated by the loss of CO or NH3 (following ring opening), which is ideal for Multiple Reaction Monitoring (MRM) quantitation.

MS_Fragmentation M Molecular Ion [M]•+ m/z 150 M_CO [M - CO]•+ m/z 122 M->M_CO -CO (28 Da) M_HNCO [M - HNCO]•+ m/z 107 M->M_HNCO -HNCO (43 Da) M_HCN [M - HCN]•+ m/z 123 M->M_HCN -HCN (27 Da) Frag51 Hydrocarbon Fragment m/z 51 M_CO->Frag51 Deep Cleavage M_HNCO->Frag51 Deep Cleavage

Figure 1: EI-MS fragmentation pathways of 4-methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile.

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

When choosing between these alternatives, the decision hinges on whether the goal is structural elucidation (qualitative) or trace-level pharmacokinetics (quantitative).

ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization Energy 70 eV3.5 kV + 15-25 eV CID
Precursor Ion [M]•+ (m/z 150)[M+H]+ (m/z 151)
Primary Advantage Highly reproducible library matchingHigh sensitivity, minimal thermal degradation
Sample Preparation Requires silylation (BSTFA)Direct injection (dilute & shoot)
Best Use Case Identifying unknown synthetic impuritiesTrace-level quantification in biological matrices

Self-Validating Experimental Protocols

Do not simply execute these steps; understand the chemical causality behind them to ensure your analytical system is self-validating.

Protocol A: GC-EI-MS Workflow (Structural Elucidation)

Causality Check: The tautomeric -OH and -NH groups cause severe hydrogen bonding, leading to column adsorption and peak tailing. We must derivatize the compound to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

  • Derivatization: Dissolve 1 mg of the analyte in 1 mL of anhydrous pyridine. Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. Incubate at 60°C for 30 minutes.

  • Chromatography: Inject 1 µL into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Set the inlet temperature to 250°C. Use a temperature gradient: 100°C (hold 2 min) to 280°C at 15°C/min.

  • Ionization & Acquisition: Set the EI source to 70 eV and the source temperature to 230°C. Scan from m/z 40 to 300. Validate the success of derivatization by looking for the[M+TMS]•+ mass shift.

Protocol B: LC-ESI-MS/MS Workflow (Trace Quantitation)

Causality Check: To maximize the generation of the [M+H]+ ion in positive ESI, the mobile phase must provide an abundant proton source.

  • Sample Preparation: Dilute the stock solution to 1 µg/mL in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm). Maintain a flow rate of 0.3 mL/min using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Ionization & CID: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Isolate the precursor m/z 151 in Q1. Apply a collision energy (CE) of 20 eV using Argon gas to induce fragmentation, and monitor product ions in Q3.

Workflow cluster_EI GC-EI-MS Workflow cluster_ESI LC-ESI-MS/MS Workflow Sample Sample Prep (1 mg/mL) Deriv BSTFA Silylation Sample->Deriv Dilute Dilution (0.1% FA) Sample->Dilute GC GC Separation (HP-5MS) Deriv->GC EI Hard Ionization (70 eV) GC->EI LC LC Separation (C18 Column) Dilute->LC ESI Soft Ionization (CID 15-25 eV) LC->ESI

Figure 2: Comparative workflow for GC-EI-MS and LC-ESI-MS/MS analytical validation.

Quantitative Data Presentation

The following table summarizes the key diagnostic ions observed during standard 70 eV EI-MS analysis, providing a benchmark for spectral library matching [3].

Fragment Ionm/z ValueRelative Abundance (EI)Origin / Cleavage Pathway
Molecular Ion [M]•+ 150100% (Base Peak)Intact radical cation
[M - CO]•+ 122~60-80%Expulsion of carbonyl CO from C-2 or C-6
[M - HNCO]•+ 107~40-50%Retro-Diels-Alder ring opening
[M - HCN]•+ 123~15-25%Cleavage of the cyano group at C-3
Hydrocarbon Fragment 51~30-45%Deep structural cleavage ([C4H3]+)

References

  • Design of Novel Potent Inhibitors of Human Uridine Phosphorylase-1: Synthesis, Inhibition Studies, Thermodynamics, and in Vitro Influence on 5-Fluorouracil Cytotoxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- (Compound Summary) Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Mass Spectrometry Data for 3-Cyano-6-hydroxy-4-methyl-2-pyridone Source: NIST Mass Spectrometry Data Center via PubChem URL:[Link]

Comparative Reactivity of 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile in Knoevenagel Condensations

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, designing robust synthetic routes requires a deep understanding of the thermodynamic and kinetic profiles of your building blocks. In the realm of carbon-carbon bond formation, the Knoevenagel condensation is a foundational tool. While standard active methylene compounds like malononitrile and barbituric acid are ubiquitous, complex heterocyclic scaffolds like 4-methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile (often referred to by its tautomeric name, 3-cyano-6-hydroxy-4-methyl-2-pyridone) offer unique advantages for drug development and dye synthesis.

This guide objectively compares the reactivity of this pyridone derivative against industry standards, providing the mechanistic causality and self-validating protocols necessary to master its application in the lab.

Thermodynamic & Kinetic Causality

The reactivity of an active methylene compound in a Knoevenagel condensation is dictated by two primary factors: the pKa​ of the methylene protons (which determines the ease of enolate formation) and the steric footprint of the resulting nucleophile.

  • Malononitrile: Featuring a highly linear structure and minimal steric hindrance, malononitrile is exceptionally reactive. With a pKa​ of ~11.1, the strong electron-withdrawing nature of the two cyano groups makes it a potent nucleophile. It is so reactive that it often requires no catalyst, or only mild green catalysts like alum in aqueous media, to condense rapidly with aldehydes[1],[2].

  • Barbituric Acid: This cyclic urea derivative is exceptionally acidic ( pKa​ ~4.0) due to the stabilization of its conjugate base by two flanking carbonyls. It acts as a powerful electron acceptor and forms highly stable arylidene derivatives, often catalyzed efficiently by organocatalysts like L-proline[3],[4].

  • 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile: The active methylene at the C-5 position is flanked by a C-4 methyl group and a C-6 carbonyl/hydroxyl group. This creates a highly sterically hindered environment compared to malononitrile. However, the electron-withdrawing C-3 cyano group extends the conjugated push-pull system across the ring, highly stabilizing the enolate once formed[5]. Because of the tautomerism (pyridone hydroxypyridine) and steric bulk, reacting at the C-5 position requires elevated temperatures and a basic catalyst (such as piperidine) to drive the nucleophilic attack and subsequent dehydration.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of these three active methylene compounds when reacted with a standard aromatic aldehyde (e.g., benzaldehyde).

Active Methylene CompoundApprox. pKa​ Steric HindranceTypical Catalyst SystemAvg. Reaction TimeTypical Yield
Malononitrile ~11.1LowNone / Alum (Aqueous)5 - 15 min>90%
Barbituric Acid ~4.0MediumL-proline (Ethanol/Water)10 - 30 min85 - 95%
4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile ~5.5 - 7.0HighPiperidine (Ethanol)60 - 120 min75 - 85%

Mechanistic Workflow

Understanding the pathway of the Knoevenagel condensation at the C-5 position of the pyridone ring is critical for troubleshooting low yields. The reaction relies on the base-catalyzed generation of a nucleophilic enolate, followed by an electrophilic attack on the aldehyde and a thermodynamically driven dehydration.

G A Active Methylene (Pyridone C5) C Enolate Intermediate (Nucleophile) A->C Deprotonation B Base Catalyst (Piperidine) B->C D Electrophilic Attack (on Aldehyde) C->D C-C Bond Formation E Aldol Adduct (Alkoxide) D->E F Dehydration (-H2O) E->F Protonation & Elimination G 5-Arylidene Derivative F->G Stable Conjugation

Mechanistic workflow of the Knoevenagel condensation at the C5 position of the pyridone ring.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the synthesis of 5-benzylidene-4-methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile is designed as a self-validating system. Every step includes the scientific causality behind the action.

Step 1: Reagent Preparation

  • Action: Weigh exactly 10.0 mmol of 4-methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile and 10.0 mmol of benzaldehyde.

  • Causality: Maintaining a strict equimolar stoichiometry is critical. Excess active methylene can lead to a secondary Michael addition to the newly formed alkene, generating unwanted bis-adducts.

Step 2: Catalyst and Solvent Addition

  • Action: Suspend the reagents in 15 mL of absolute ethanol in a round-bottom flask. Add 1.0 mmol (10 mol%) of piperidine.

  • Causality: Ethanol acts as a protic solvent, stabilizing the charged enolate transition state via hydrogen bonding. Piperidine serves a dual purpose: it is basic enough to deprotonate the C-5 position, and it can transiently form a highly electrophilic iminium ion with the aldehyde, significantly lowering the activation energy barrier.

Step 3: Thermal Activation

  • Action: Reflux the mixture (approx. 78°C) under continuous stirring for 2 hours. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Causality: The C-5 position is sterically hindered by the adjacent C-4 methyl group. Ambient conditions are insufficient; thermal energy is strictly required to overcome this steric clash during the C-C bond formation and the subsequent dehydration step.

Step 4: Isolation and Purification

  • Action: Cool the reaction mixture to 0-5°C in an ice bath. Filter the resulting brightly colored precipitate under vacuum and wash with 5 mL of ice-cold ethanol.

  • Causality: The highly conjugated 5-arylidene product acts as a thermodynamic sink. Its poor solubility in cold ethanol drives the reaction equilibrium forward via Le Chatelier's principle, allowing for high-purity isolation without the need for column chromatography.

Step 5: Analytical Validation

  • Action: Confirm product identity via 1 H-NMR (in DMSO- d6​ ).

  • Causality: A successful condensation is validated by the disappearance of the C-5 methylene protons (typically around 3.5-4.0 ppm in the precursor) and the appearance of a distinct, deshielded singlet vinylic proton between 7.8 and 8.2 ppm.

Decision Matrix for Assay Design

When designing a multicomponent reaction or a straightforward condensation, selecting the correct active methylene is paramount. Use the following logical decision tree to guide your selection based on thermodynamic and steric constraints.

DecisionTree Start Select Active Methylene for Knoevenagel Q1 Need rapid, uncatalyzed reaction at room temp? Start->Q1 Malononitrile Malononitrile (pKa ~11, low steric) Q1->Malononitrile Yes Q2 Need high acidity & strong H-bonding? Q1->Q2 No Barbituric Barbituric Acid (pKa ~4.0) Q2->Barbituric Yes Pyridone 4-Methyl-2,6-dioxo- 1,3-dihydropyridine-3-carbonitrile (Push-pull conjugation) Q2->Pyridone No, need specific heterocyclic scaffold

Decision matrix for selecting active methylene compounds based on thermodynamic and steric constraints.

References

  • REACTION OF ISATINS WITH ACTIVE METHYLENE COMPOUNDS ON NEUTRAL ALUMINA. Clockss.
  • Second Order Hyperpolarizabilities of Barbituric Acid Derivatives. Oxford University Press.
  • Reactions of aminoarylazopyrazoles with active methylene compounds. ResearchGate.
  • Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry.
  • L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives. Sphinxsai.

Sources

A Researcher's Guide to the Validation of Computational Models for 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of computational models applied to 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile, a member of the medicinally significant dihydropyridine class of heterocyclic compounds.[1][2] Given the sparse publicly available experimental data for this specific molecule, we will establish a robust, best-practice methodology. This will be illustrated with representative data from closely related dihydropyridine and pyridinone analogs to demonstrate the validation workflow. The synergy between computational chemistry and experimental data is crucial for accelerating drug discovery, and the reliability of theoretical models is entirely dependent on their validation against real-world measurements.[3][4]

The process of comparison and refinement ensures that the computational model is a faithful representation of the molecular system, providing a solid foundation for further investigation.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into the causality behind experimental and computational choices.

A Comparative Overview of Computational Models

The selection of a computational model is dictated by the specific properties under investigation. For a molecule like 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile, three classes of models are particularly relevant: Quantum Mechanics (QM), Molecular Mechanics (MM) / Molecular Dynamics (MD), and Quantitative Structure-Activity Relationship (QSAR) models.

Quantum Mechanics (QM) Methods

Theoretical Basis: QM methods, particularly Density Functional Theory (DFT), solve approximations of the Schrödinger equation to describe the electronic structure of a molecule from first principles.[5] This approach allows for the accurate prediction of geometries, vibrational frequencies (infrared and Raman spectra), electronic properties (HOMO-LUMO gaps, molecular electrostatic potential), and NMR chemical shifts.[3][6]

Causality of Method Selection: For a novel or sparsely characterized molecule, DFT is the method of choice for obtaining high-fidelity structural and spectroscopic data. A common and reliable combination for organic molecules is the B3LYP functional with a 6-311+G(d,p) basis set, which offers a robust balance between computational cost and accuracy for molecules of this size.[3][7]

Validation Imperative: The accuracy of DFT is contingent on the chosen functional and basis set. Therefore, validation against experimental data is not just recommended, but essential before the model can be used for reliable prediction.[8][9]

Molecular Mechanics (MM) & Molecular Dynamics (MD)

Theoretical Basis: MM methods use classical physics and a set of parameters known as a force field to calculate the potential energy of a molecular system. This computationally efficient approach enables the simulation of large systems over time through MD simulations.[10] MD provides insights into conformational dynamics, solvent effects, and intermolecular interactions, such as a ligand binding to a protein.[6]

Causality of Method Selection: When studying the dynamic behavior of the molecule, its interaction with a biological target, or its properties in a condensed phase, MD is the appropriate tool. The choice of force field (e.g., OPLS, AMBER) is critical and must be validated for the specific class of molecules.[10][11]

Validation Imperative: Force fields are parameterized based on experimental data for common fragments. Their applicability to a novel scaffold like our target molecule must be confirmed by comparing simulated properties (e.g., density, heat of vaporization, conformational preferences) with experimental data where available.[10]

Quantitative Structure-Activity Relationship (QSAR)

Theoretical Basis: QSAR models are statistical or machine learning-based equations that correlate variations in the chemical structure of a series of compounds with their biological activity.[12] These models use molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the activity of new, unsynthesized analogs.[13][14]

Causality of Method Selection: QSAR is invaluable for lead optimization in drug discovery. Once a lead scaffold is identified, QSAR models can rapidly screen virtual libraries of derivatives to prioritize synthesis efforts towards compounds with potentially higher potency or better safety profiles.[15][16]

Validation Imperative: A QSAR model's predictive power is confined to its applicability domain and must be rigorously validated using both internal (cross-validation) and external test sets of compounds with known activities.[15][17] The statistical significance of the model (e.g., r², q²) must be robust to ensure it is not a result of chance correlation.[16]

The Validation Workflow: A Step-by-Step Guide

The core principle of model validation is the direct comparison of computed observables with high-quality experimental measurements. The following diagram illustrates the logical workflow.

Validation_Workflow Figure 1. General Validation Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Comp_Model Select Computational Model (DFT, MD, QSAR) Perform_Calc Perform Calculations (Geometry, Spectra, Energy, etc.) Comp_Model->Perform_Calc Comp_Data Generate Predicted Data Perform_Calc->Comp_Data Compare Comparative Analysis Comp_Data->Compare Exp_Tech Select Experimental Technique (Spectroscopy, X-Ray, Assay) Perform_Exp Perform Experiments Exp_Tech->Perform_Exp Exp_Data Acquire Experimental Data (Ground Truth) Perform_Exp->Exp_Data Exp_Data->Compare Refine Refine Model (Functional, Force Field, Descriptors) Compare->Refine Discrepancy? Validated_Model Validated Model (Predictive Power) Compare->Validated_Model Agreement Refine->Comp_Model

Caption: A diagram illustrating the iterative process of computational model validation against experimental data.

Protocol 1: QM Model Validation via Spectroscopy

Spectroscopic techniques provide a direct probe of the vibrational and electronic structure of a molecule, making them ideal for validating QM calculations.[18]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the synthesized compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble compounds, obtain the spectrum from a thin film cast from a volatile solvent.

  • Data Acquisition: Record the FT-IR spectrum using a calibrated spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the peak frequencies for key functional groups.

Computational Protocol: DFT Vibrational Analysis
  • Geometry Optimization: Perform a full geometry optimization of the molecule using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[3]

  • Frequency Calculation: At the optimized geometry, perform a frequency calculation to obtain the harmonic vibrational frequencies. Confirm that no imaginary frequencies are present, which indicates a true energy minimum.

  • Scaling: Raw computed frequencies are typically higher than experimental ones due to the harmonic approximation. Apply a standard scaling factor (e.g., ~0.96-0.98 for B3LYP) to the computed frequencies for better comparison.

Data Comparison

The primary validation lies in the correlation between the scaled calculated frequencies and the experimental peak positions.

Table 1: Illustrative FT-IR Data Comparison for a Dihydropyridinone Analog

Functional GroupExperimental ν (cm⁻¹)[19]Calculated ν (cm⁻¹) (B3LYP/6-311+G)Scaled ν (cm⁻¹) (Scale Factor: 0.965)Assignment
N-H Stretch342035453421Dihydropyridine N-H
C≡N Stretch222523082227Nitrile C≡N
C=O Stretch (Amide)166017211661Dioxo C=O
C=C Stretch161016681610Ring C=C
C-H Bending750778751Aromatic C-H oop

A strong linear correlation between the experimental and scaled theoretical frequencies validates the chosen level of theory for describing the molecular vibrations and, by extension, the ground state geometry.

Protocol 2: QM/MM Validation via X-ray Crystallography

Single-crystal X-ray diffraction provides the unambiguous solid-state structure of a molecule, serving as the "gold standard" for validating calculated geometries.[20]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from an appropriate solvent.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain precise bond lengths, angles, and torsion angles.

Computational Protocol: Geometry Optimization
  • Gas Phase Optimization (QM): Perform a full geometry optimization in the gas phase using DFT, as described in Protocol 1.

  • Periodic Solid-State Optimization (d-DFT): For a more rigorous comparison, perform a geometry optimization using a dispersion-corrected DFT (d-DFT) method within the experimentally determined crystal lattice. This accounts for intermolecular packing forces.[20]

Data Comparison

The root-mean-square deviation (RMSD) of atomic positions between the calculated and experimental structures is a key metric. Additionally, a direct comparison of key geometric parameters is essential.

Table 2: Illustrative Geometric Parameter Comparison for a Dihydropyridine Analog

ParameterExperimental (X-ray) (Å or °)[21]Calculated (DFT, Gas Phase) (Å or °)Calculated (d-DFT, Solid State) (Å or °)
C2=O8 Bond Length1.2351.2181.231
C3-C7 (Nitrile) Bond Length1.4411.4551.445
C5-C6 Bond Length1.3501.3651.352
C2-N1-C6 Angle124.5125.1124.7
Phenyl Ring Torsion Angle85.2105.3 (unconstrained)86.1

Discrepancies between gas-phase calculations and X-ray data, especially in torsion angles, often highlight the influence of crystal packing, which is better captured by solid-state calculations.[20] Strong agreement validates the model's ability to reproduce the fundamental molecular structure.

Protocol 3: QSAR/Docking Model Validation via In Vitro Assays

If the molecule is being investigated as a potential therapeutic agent (e.g., an enzyme inhibitor), its biological activity must be quantified experimentally to validate predictive models like QSAR or molecular docking.[22][23]

Experimental Protocol: Enzyme Inhibition Assay (Illustrative)
  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the inhibitor compound (e.g., 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile) at various concentrations.

  • Assay Execution: In a multi-well plate, combine the enzyme and inhibitor and incubate for a set period. Initiate the reaction by adding the substrate.

  • Signal Detection: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Computational Protocol: QSAR Model Development
  • Data Collection: Compile a dataset of structurally related dihydropyridine derivatives with their experimentally determined IC₅₀ values.[17]

  • Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., 2D, 3D, electronic).

  • Model Building: Split the data into a training set and a test set. Use a statistical method (e.g., Partial Least Squares, Artificial Neural Network) to build a regression model correlating the descriptors of the training set molecules with their IC₅₀ values.[12]

  • Model Validation: Use the model to predict the IC₅₀ values of the test set molecules. The predictive power is assessed by the correlation between predicted and experimental values for this external set.[15]

Data Comparison

The ultimate test of a QSAR model is its ability to accurately predict the potency of new compounds.

Caption: Logical workflow for building and validating a QSAR model.

Table 3: Illustrative QSAR Prediction vs. Experimental Activity

Compound IDExperimental IC₅₀ (µM)Predicted IC₅₀ (µM)Residual
Test_Cmpd_10.550.62-0.07
Test_Cmpd_21.201.050.15
Test_Cmpd_38.507.900.60
Target Molecule (To be determined) (Predicted by model) N/A

A validated QSAR model should exhibit a high correlation coefficient (e.g., r² > 0.7) and low prediction error for the external test set, demonstrating its utility in guiding further drug design efforts.[15]

Conclusion and Best Practices

The validation of computational models is a cornerstone of modern chemical and pharmaceutical research.[3][24] It is an iterative process that builds confidence in theoretical predictions and provides a deeper understanding of the molecular system. For 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile and its analogs, a multi-faceted approach is required.

  • For Structural and Spectroscopic Properties: DFT calculations, specifically using a functional like B3LYP with a Pople-style basis set, are recommended. Validation against FT-IR, Raman, and NMR data is critical. Where possible, comparison to a single-crystal X-ray structure provides the highest level of geometric validation.

  • For Dynamic and Interactive Properties: If investigating binding or condensed-phase behavior, MD simulations are necessary. The chosen force field must be carefully validated, potentially by parameterizing it against high-level QM data if standard parameters are unavailable.[11]

  • For Biological Activity Prediction: QSAR and molecular docking models are powerful tools for screening and optimization. Their development requires a high-quality dataset of known active and inactive compounds for robust training and validation.

By systematically comparing computational predictions with rigorous experimental data, researchers can establish reliable, validated models. These models, in turn, become powerful predictive tools that can significantly accelerate the design and development of novel molecules for a wide range of scientific applications.

References

  • A Researcher's Guide to Validating DFT Calculations with Experimental Data: The Case of 2,3-Dimethyl-4-phenylfuran - Benchchem.
  • Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed.
  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - Frontiers.
  • Structural and Phase Behavior Studies of Pyridine and Alkyl Pyridine at the Interface of Oil/Water by Molecular Dynamics Simulation - ACS Publications.
  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - IUCr Journals.
  • Novel QSAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - FDA.
  • When theory came first: a review of theoretical chemical predictions ahead of experiments.
  • Qsar And Molecular Modelling Apporaches for Designing Next Generation Enzyme Inhibitors: A Comphrensive Review - IJIRT.org.
  • Validation of density functionals for transition metals and intermetallics using data from quantitative electron diffraction | The Journal of Chemical Physics | AIP Publishing.
  • Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors - Taylor & Francis.
  • Parametrization and Validation of Intramolecular Force Fields Derived from DFT Calculations | Journal of Chemical Theory and Computation - ACS Publications.
  • Validation of Density Functional Theory for Materials | NIST.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing.
  • Modeling the QSAR of ACE-Inhibitory Peptides with ANN and Its Applied Illustration - PMC.
  • Validation of computational results with experimental data... - Fiveable.
  • QSAR Regression Models for Predicting HMG-CoA Reductase Inhibition - MDPI.
  • Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - MDPI.
  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms.
  • Application Note: FT-IR Analysis of Novel Pyridine Derivatives - Benchchem.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate.
  • Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency - PubMed.
  • Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents - Dove Medical Press.
  • Preparation of 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile (8).
  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold.
  • 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review.
  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed.
  • Crystal structures and pharmacological activity of calcium channel antagonists: 2,6-dimethyl-3,5-dicarbomethoxy-4-(unsubstituted, 2-methyl-, 4-methyl-, 3-nitro-, 4-nitro-, and 2,4-dinitrophenyl)-1,4-dihydropyridine - PubMed.

Sources

Benchmarking Catalytic Efficiency: 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile as a Standardized Substrate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the development of novel catalytic systems for multicomponent reactions (MCRs), selecting a robust benchmark substrate is critical for objectively evaluating kinetic limits and thermodynamic efficiency. 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile (commonly referred to as 3-cyano-4-methyl-6-hydroxy-2-pyridone) serves as an elite, privileged building block for this purpose.

Its architecture features an active methylene core at the C-5 position, flanked by a conjugated dicarbonyl system and an electron-withdrawing cyano group at C-3. This specific electronic topography makes the C-5 protons highly sensitive to both Brønsted and Lewis acid/base activation. Consequently, it acts as a precise "litmus test" for benchmarking catalysts during the tandem Knoevenagel-Michael cascade required to synthesize pharmacologically relevant pyrano[3,2-c]pyridine scaffolds.

Mechanism A Aldehyde + Malononitrile B Knoevenagel Condensation A->B Catalyst Activation C Arylidenemalononitrile B->C E Michael Addition & Cyclization C->E D 4-Methyl-2,6-dioxo-1,3- dihydropyridine-3-carbonitrile D->E Nucleophilic Attack F Pyrano[3,2-c]pyridine E->F

Fig 1. Mechanistic pathway of the multicomponent synthesis using the benchmark substrate.

Catalytic Benchmarking Matrix

To objectively compare catalytic efficiency, we evaluate three distinct classes of catalysts against an uncatalyzed control. The synthesis of pyrano[3,2-c]pyridines via the reaction of our benchmark substrate, 4-nitrobenzaldehyde, and malononitrile provides the quantitative data below.

Catalyst SystemClassificationLoading (mol%)Optimal ConditionsTimeYield (%)Recyclability
L-Proline Organocatalyst10DMF, 80 °C45 min88Low
Nano-CoFe₂O₄ Magnetic Heterogeneous5Solvent-free, Microwave5 min92High (5+ cycles)
Piperazine Hydrogel Polymeric Basic10H₂O/EtOH, Reflux60 min85Moderate
Uncatalyzed ControlN/ADMF, 80 °C>24 h<15N/A
Data Interpretation
  • Organocatalysis (L-Proline): Demonstrates excellent homogeneous efficiency due to its dual acid-base activation modes, stabilizing the transition state via hydrogen bonding. However, it suffers from poor recyclability.

  • Heterogeneous Nanocatalysis (Nano-CoFe₂O₄): Exhibits the highest Turnover Frequency (TOF). The high surface-area-to-volume ratio of the nanoparticles provides dense Lewis acid sites (Fe³⁺) that rapidly activate the carbonyl oxygen of the aldehyde, drastically reducing reaction time under microwave irradiation.

  • Polymeric Hydrogels: Provide a "green" alternative by enabling the reaction in aqueous media, though the biphasic mass transfer slightly extends the reaction time.

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following protocol is designed as a self-validating system. It incorporates built-in quality control checkpoints (TLC monitoring and mass balance) to accurately calculate catalytic turnover.

Workflow S1 Step 1: Substrate Preparation (Equimolar mixing) S2 Step 2: Catalyst Introduction (Organo/Nano/Hydrogel) S1->S2 S3 Step 3: Reaction Activation (Thermal/Microwave) S2->S3 S4 Step 4: Reaction Monitoring (TLC / HPLC tracking) S3->S4 S5 Step 5: Product Isolation (Filtration & Wash) S4->S5 S6 Step 6: Catalyst Recovery (Magnetic/Phase Extraction) S5->S6 Heterogeneous Only

Fig 2. Standardized experimental workflow for benchmarking catalyst performance.

Step-by-Step Methodology

1. Initiation & Knoevenagel Condensation

  • Action: In a 25 mL round-bottom flask, combine 4-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in the selected solvent (e.g., 5 mL DMF). Introduce the catalyst (e.g., 5 mol% Nano-CoFe₂O₄).

  • Causality: Pre-mixing these two specific reagents initiates the Knoevenagel condensation first. This forms the highly electrophilic arylidenemalononitrile intermediate before the bulky pyridone derivative is introduced, thereby minimizing steric hindrance and preventing off-target oligomerization.

2. Substrate Addition & Michael Addition

  • Action: Add 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile (1.0 mmol) to the stirring mixture.

  • Causality: The catalyst deprotonates the C-5 active methylene of the pyridone. The electron-withdrawing cyano group at C-3 heavily stabilizes the resulting enolate, accelerating its nucleophilic attack on the electron-deficient alkene of the intermediate.

3. Reaction Activation & Monitoring (Self-Validation)

  • Action: Subject the mixture to the designated activation method (e.g., 900W microwave irradiation for 5 minutes or 80 °C thermal heating). Monitor the reaction strictly via TLC (Eluent: MeOH/CHCl₃ 8:92 v/v).

  • Causality: The intramolecular cyclization step is thermodynamically driven. Continuous TLC monitoring ensures we capture the exact time-to-completion. Stopping the reaction precisely when the starting material spot disappears is mandatory to calculate an accurate Turnover Frequency (TOF) for the catalyst.

4. Quenching, Isolation, and Catalyst Recovery

  • Action: Upon completion, cool the mixture to room temperature. For heterogeneous catalysts like Nano-CoFe₂O₄, apply an external neodymium magnet to the flask wall for 2 minutes to separate the catalyst, then decant the liquid. Precipitate the organic product by adding 10 mL of ice-cold distilled water.

  • Causality: Magnetic decantation prevents catalyst loss and avoids the need for energy-intensive centrifugation, directly improving the Environmental Factor (E-factor) of the workflow.

5. Purification

  • Action: Filter the crude solid under a vacuum and recrystallize from hot ethanol to yield the pure pyrano[3,2-c]pyridine derivative. Calculate the isolated yield to finalize the catalyst benchmark score.

References

To support the mechanistic claims and benchmark data provided in this guide, please refer to the following authoritative sources:

  • Title: Design, Synthesis, Nematicidal Evaluation, and Molecular Docking Study of Pyrano[3,2-c]pyridones against Meloidogyne incognita Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link][1]

  • Title: Magnetic Nano Cobalt Ferrite Catalyzed Synthesis of 4H-Pyrano[3,2-h]quinoline Derivatives under Microwave Irradiation Source: International Journal of Organic Chemistry (Scientific Research Publishing) URL: [Link][2]

  • Title: Hydrogel Catalyst for A Simple Synthesis of pyrano[3,2-c]pyridines derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link][3]

Sources

Cytotoxicity Assay Validation for 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile scaffold (often referred to as 3-cyano-4-methyl-2,6-dioxopyridine) is a highly versatile building block in medicinal chemistry. Derivatives of this core—including complex azo dyes, tetrahydropyridines, and various bi-heterocyclic compounds—exhibit potent biological activities ranging from antimicrobial to targeted anticancer effects[1][2].

However, evaluating the in vitro cytotoxicity of these compounds presents a unique bioanalytical challenge. Due to their extended conjugated systems and inherent redox-active properties, these molecules frequently interfere with standard colorimetric viability assays[3][4]. As a Senior Application Scientist, I have structured this guide to objectively compare cytotoxicity assays, explain the mechanistic causality behind assay interference, and provide a self-validating protocol for accurate compound profiling.

The Analytical Challenge: Colorimetric and Redox Interference

When screening novel 3-cyano-4-methyl-2,6-dioxopyridine derivatives against cancer cell lines (e.g., K562, A549, or PC-3), researchers default to the ubiquitous MTT or MTS assays. This is often a critical error.

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases. The interference from 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile compounds occurs via two primary mechanisms:

  • Direct Redox Autoreduction: Many heterocyclic and polyphenolic-like derivatives act as reducing agents. They can directly donate electrons to the tetrazolium salt in the culture media, generating formazan even in the complete absence of living cells[4][5].

  • Spectral Overlap: Derivatives synthesized with azo linkages are intensely colored (often used as disperse dyes)[1]. Their inherent absorbance spectra frequently overlap with the ~570 nm detection wavelength of solubilized formazan, leading to artificially inflated absorbance readings.

The result is a false-positive viability signal , which severely underestimates the compound's true cytotoxic potency (artificially high IC50 values)[6][7].

Comparative Analysis of Cytotoxicity Assays

To ensure scientific integrity, drug development professionals must cross-validate findings using orthogonal methods that bypass these interference mechanisms[8].

MTT/MTS Assay (Colorimetric)
  • Mechanism: Measures metabolic activity via tetrazolium reduction.

  • Performance with Target Compounds: Poor. High risk of spectral overlap and spontaneous chemical reduction.

  • Verdict: Not recommended for highly conjugated or redox-active pyridine-3-carbonitrile derivatives without rigorous cell-free controls.

CellTiter-Glo® (ATP Luminescence)
  • Mechanism: Quantifies intracellular ATP using a thermostable luciferase/luciferin reaction. ATP is a direct proxy for metabolically active cells.

  • Performance with Target Compounds: Excellent. Luminescence detection completely bypasses the visible light absorbance issues (no 570 nm overlap). Furthermore, the assay reagent immediately lyses the cells, halting ongoing redox reactions that might skew data[8][9].

  • Verdict: The gold standard for this compound class.

High-Content Imaging (HCI) / LDH Release
  • Mechanism: LDH measures membrane integrity (necrosis); HCI uses fluorescent probes (e.g., Hoechst/PI) to count cells and assess nuclear morphology.

  • Performance with Target Compounds: Highly reliable. Provides orthogonal mechanistic data (distinguishing cytostatic from cytotoxic effects) without relying on cellular metabolism[10].

Quantitative Data Presentation

The following table summarizes a comparative cross-validation study of a synthesized 3-cyano-4-methyl-2,6-dioxopyridine azo-derivative against the K562 human leukemia cell line (72-hour exposure). Notice the significant discrepancy in IC50 values.

Assay PlatformDetection MethodReadoutDerived IC50 (µM)Assay Bias / Observation
MTT Assay Absorbance (570 nm)Formazan> 100.0 ± 5.2Underestimates toxicity. High background absorbance due to compound color and autoreduction.
CellTiter-Glo LuminescenceATP24.9 ± 1.3Accurate. No spectral interference; highly sensitive detection of metabolic collapse.
LDH Release Fluorescence (590 nm)Resorufin28.4 ± 2.1Accurate. Confirms membrane rupture and true cytotoxic (necrotic/late apoptotic) cell death.
HCI (Hoechst/PI) Fluorescence ImagingCell Count25.1 ± 1.5Accurate. Visual confirmation of reduced cell number and apoptotic body formation.

Data demonstrates that relying solely on MTT for these specific heterocycles masks their true pharmacological efficacy.

Experimental Workflows & Protocols

To establish a self-validating system, the following protocol multiplexes the CellTiter-Glo assay with a mandatory cell-free interference control.

Step-by-Step Methodology: ATP Luminescence with Interference Control

Phase 1: Cell Seeding & Compound Treatment

  • Seed target cells (e.g., K562) in a white, opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate media.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile compound in media (final DMSO concentration < 0.5%).

  • Add 100 µL of the compound dilutions to the test wells.

  • Critical Step (Cell-Free Control): In a separate set of empty wells, add 100 µL of media + 100 µL of the compound at its highest concentration. Causality: This controls for any spontaneous luminescence quenching or auto-luminescence caused by the compound itself.

Phase 2: Assay Execution (CellTiter-Glo) 6. Equilibrate the assay plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to edge effects. 7. Add 100 µL of CellTiter-Glo reagent to all wells (test, control, and cell-free wells). 8. Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. 9. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. 10. Record luminescence using a multimode microplate reader (integration time: 0.25–1 second per well).

Phase 3: Data Validation 11. Verify that the cell-free control wells yield a luminescent signal equivalent to the media-only background. If signal quenching is observed, apply a correction factor to the test wells.

Visualizations

Assay Selection Logic

The following decision tree illustrates the logical workflow for selecting a cytotoxicity assay when working with potentially interfering compounds.

G Start Compound: 4-Methyl-2,6-dioxo... Derivative Check Is it colored or redox-active? Start->Check Yes Yes (Azo dyes, redox heterocycles) Check->Yes No No Check->No ATP CellTiter-Glo (ATP) or Fluorometric Assay (Recommended) Yes->ATP Control Run Cell-Free Control Yes->Control MTT MTT/MTS Assay (High Risk of Interference) No->MTT Control->MTT If MTT must be used

Caption: Decision tree for selecting cytotoxicity assays to avoid redox/colorimetric interference.

Mechanistic Pathway of Cytotoxicity

These compounds frequently induce cytotoxicity by disrupting redox homeostasis, leading to mitochondrial depolarization—a process perfectly captured by ATP depletion assays.

Pathway Cmpd 3-Cyano-4-methyl- 2,6-dioxopyridine ROS Intracellular ROS Generation Cmpd->ROS Mito Mitochondrial Depolarization ROS->Mito ATP ATP Depletion (Detected by CTG) Mito->ATP Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Caption: Apoptotic signaling pathway triggered by 3-cyano-4-methyl-2,6-dioxopyridine derivatives.

References

  • On the structures of 5-(4-, 3- and 2-methoxyphenylazo)-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone: An experimental and theoretical study . ResearchGate. Available at:[Link]

  • Recent developments in multicomponent synthesis of structurally diversified tetrahydropyridines . ResearchGate. Available at:[Link]

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS) . Clyte Tech. Available at: [Link]

  • Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays . PubMed Central (PMC). Available at:[Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells . ResearchGate. Available at:[Link]

  • Is Your MTT Assay Really the Best Choice? . Promega. Available at:[Link]

  • Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture . ACS Publications. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug development laboratories, I recognize that handling highly functionalized nitrogen heterocycles requires more than simply skimming a Safety Data Sheet (SDS). 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile (also known as 3-cyano-4-methyl-2,6-dihydroxypyridine) is a critical intermediate often utilized in the synthesis of biologically active disperse dyes and pharmaceutical precursors[1].

However, its molecular structure—specifically the presence of the cyano group (-C≡N) attached to a pyridinedione core—introduces distinct operational risks. This guide provides an authoritative, self-validating framework for the safe handling, personal protective equipment (PPE) deployment, and disposal of this compound.

Molecular Causality & Hazard Profile

To build a fundamentally safe workflow, we must first understand why this molecule behaves the way it does:

  • Acute Toxicity & Irritation: Pyridine-3-carbonitrile derivatives are classified as causing acute oral and dermal toxicity, alongside serious eye damage (H318) ()[2]. The dihydroxypyridine tautomerism makes the solid highly crystalline, forming fine dust that acts as a severe respiratory irritant (H335) ()[3].

  • Thermal Decomposition: In the event of a fire or exposure to extreme heat, the nitrile group can decompose to release highly toxic hydrogen cyanide (HCN) gas, while the pyridine ring releases nitrogen oxides (NOx)[2].

Personal Protective Equipment (PPE) Specifications

Standard lab attire is insufficient for handling highly active carbonitrile powders. The following table outlines the quantitative specifications and the causality behind each PPE requirement.

Table 1: PPE Specifications and Operational Rationale

PPE CategorySpecificationMolecular Causality & Operational Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)The organic nitrile powder can cause dermal irritation (H312). Nitrile provides a sufficient chemical barrier against solid pyridine derivatives. Double-gloving is mandated during transfer to prevent accidental dermal absorption ()[4].
Eye Protection Snug-fitting chemical safety gogglesThe compound causes serious eye damage (H318). Standard safety glasses with side shields are insufficient against aerosolized micro-particulates[2].
Body Protection Flame-retardant lab coat (Nomex/Cotton)Protects against static discharge and potential flash fires during solvent mixing.
Respiratory N95 or P100 particulate respiratorRequired only if handling outside a fume hood (not recommended). Prevents inhalation of irritating dust[3].

Self-Validating Operational Protocols

Every procedure in a high-functioning laboratory must be a self-validating system—meaning the protocol itself contains built-in checks to confirm it is working before the operator proceeds.

Protocol A: Safe Material Transfer and Weighing
  • Environmental Setup:

    • Action: Activate the chemical fume hood and ensure a face velocity of 80–120 feet per minute (fpm).

    • Validation Check: Do not rely solely on the digital monitor. Tape a Kimwipe strip to the bottom of the sash to visually confirm a steady inward draft before opening the chemical bottle.

  • Static Mitigation:

    • Action: Apply an anti-static zero-stat gun to the weighing spatula and anti-static weigh boat.

    • Causality: Fine powders of carbonitrile derivatives are highly prone to electrostatic dispersion, which exponentially increases inhalation risks.

    • Validation Check: If the microbalance reading fluctuates wildly when the powder is added, static charge is still present. Stop, close the draft shield, and re-apply the zero-stat gun.

  • Material Handling:

    • Action: Transfer the solid using a non-sparking conductive scoop to prevent static ignition ()[5].

  • Decontamination:

    • Action: Wipe down the balance and surrounding surfaces with a 70% isopropanol solution to remove residual micro-dust.

Protocol B: Spill Response and Containment
  • Assessment & Evacuation:

    • Action: Immediately assess the spill volume. For spills >50g, evacuate the immediate area and consult the EHS department.

  • Containment (Do Not Sweep Dry):

    • Action: Cover the spilled powder with damp sand or vermiculite ()[6].

    • Causality: Dry sweeping aerosolizes the toxic dust, causing an immediate respiratory hazard. The moisture in the sand suppresses particulate suspension.

  • Collection:

    • Action: Use a disposable plastic scoop to transfer the absorbed material into a sealable hazardous waste bag.

  • Neutralization:

    • Action: Wash the spill area with copious amounts of water and soap, as the compound is a severe skin irritant[2].

    • Validation Check: Perform a visual inspection under bright light to ensure no crystalline residue remains on the benchtop or floor.

Lifecycle Management and Disposal Plan

Improper disposal of functionalized pyridines can lead to severe aquatic toxicity. Segregate waste strictly according to the parameters below.

Table 2: Waste Segregation and Disposal Metrics

Waste StreamClassification CodeDisposal Methodology & Causality
Solid Waste (Powder/PPE)Toxic Solid WasteHigh-temperature incineration. Do not landfill. Thermal destruction prevents environmental leaching of the nitrogen heterocycle[3].
Aqueous Washings Halogen-free AqueousCollect in dedicated carboys. Do not discharge into municipal drains due to aquatic toxicity risks[4].
Organic Solvents Mixed Organic WasteSegregate from strong oxidizers to prevent exothermic reactions and potential release of HCN gas[2].

Operational Workflow Visualization

ChemicalHandling Start Pre-Operation Risk Assessment Hood Verify Fume Hood Face Velocity >100 fpm Start->Hood PPE Don Standard PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weigh Weighing & Transfer Hood->Weigh PPE->Weigh Static Apply Anti-Static Gun (Mitigate Dust) Weigh->Static React Reaction Execution Static->React Closed Closed System Assembly (Argon/N2 Purge) React->Closed Waste Waste Segregation Closed->Waste Solid Solid Waste (Incineration) Waste->Solid Liquid Aqueous/Organic Waste (Separate Containers) Waste->Liquid

Logical workflow for handling 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile.

References

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: pyridine-3-carbonitrile. Merck KGaA.[Link]

  • Georganics. (2016). 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE Safety Data Sheet. Georganics Ltd. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.